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  • Product: 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride
  • CAS: 857392-90-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-(4-(methylsulfonyl)phenyl)propan-1-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale The compound 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride [1] is a highly versatile aliphatic amine building block. Featuring a terminal primary amine and a strongly el...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride [1] is a highly versatile aliphatic amine building block. Featuring a terminal primary amine and a strongly electron-withdrawing methylsulfonyl pharmacophore, it is frequently utilized in the development of sulfonamide-based therapeutics, COX-2 inhibitors, and novel CNS-active agents.

Designing a scalable synthesis for this molecule requires addressing two primary challenges: the efficient construction of the C3 carbon chain extending from the aryl ring, and the selective reduction of intermediate functional groups without degrading the sulfone moiety. To achieve this, we employ a highly atom-economical, two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination followed by a global catalytic hydrogenation , culminating in hydrochloride salification.

SyntheticWorkflow SM1 4-(methylsulfonyl) benzaldehyde Int1 (E)-3-(4-(methylsulfonyl)phenyl) acrylonitrile SM1->Int1 NaOMe, THF 0 °C to RT SM2 Diethyl cyanomethyl phosphonate SM2->Int1 Int2 3-(4-(methylsulfonyl)phenyl) propan-1-amine Int1->Int2 H2 (50 psi), Raney-Ni NH3/MeOH, 50 °C Product Target Molecule (HCl Salt) Int2->Product 4M HCl in Dioxane MTBE, 0 °C

Synthetic workflow for 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride.

Mechanistic Causality & Reaction Engineering

The HWE Olefination: Thermodynamic Control for E-Selectivity

The first step involves the coupling of 4-(methylsulfonyl)benzaldehyde with diethyl cyanomethylphosphonate. Unlike the classic Wittig reaction, the HWE reaction utilizes phosphonate-stabilized carbanions, which are highly nucleophilic and yield water-soluble phosphate byproducts, vastly simplifying downstream purification[2].

The use of sodium methoxide (NaOMe) in tetrahydrofuran (THF) efficiently deprotonates the phosphonate. The subsequent nucleophilic attack on the aldehyde forms an oxaphosphetane intermediate. Due to the steric bulk of the methylsulfonylphenyl group, the intermediate undergoes a thermodynamically controlled syn-elimination, exclusively yielding the (E)-isomer of the unsaturated nitrile[2].

Global Reduction: Suppressing the von Braun Secondary Amine Pathway

The reduction of (E)-3-(4-(methylsulfonyl)phenyl)acrylonitrile to the saturated primary amine is the most critical step. Catalytic hydrogenation using Raney Nickel (Raney-Ni) is selected over Palladium on Carbon (Pd/C) because Raney-Ni is highly chemoselective for nitriles while leaving the aryl sulfone intact[3].

A well-documented side reaction during nitrile reduction is the formation of secondary and tertiary amines. As the nitrile reduces to an imine intermediate, it can condense with already-formed primary amine to form a Schiff base, which then reduces to a secondary amine[4]. To engineer this pathway out of the system, the reaction is conducted in methanol saturated with anhydrous ammonia (NH₃). The massive excess of ammonia shifts the condensation equilibrium backward, trapping the intermediate as the primary imine and ensuring >95% selectivity for the primary amine[3].

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Raney-Ni) PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Raney-Ni) SecondaryAmine Secondary Amine Byproduct (R-CH2-NH-CH2-R) Imine->SecondaryAmine + Primary Amine - NH3 Ammonia Excess NH3 (Shifts Equilibrium) Ammonia->Imine Suppresses condensation

Chemoselective nitrile reduction pathway demonstrating ammonia-driven equilibrium shift.

Self-Validating Experimental Protocols

Step 1: Synthesis of (E)-3-(4-(methylsulfonyl)phenyl)acrylonitrile
  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add diethyl cyanomethylphosphonate (1.1 equiv, 22 mmol) and anhydrous THF (100 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaOMe (1.2 equiv, 24 mmol) portion-wise. Stir for 30 minutes until the solution becomes pale yellow, indicating carbanion formation.

  • Coupling: Dissolve 4-(methylsulfonyl)benzaldehyde (1.0 equiv, 20 mmol) in 50 mL THF and add dropwise over 15 minutes.

  • Validation (TLC): Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the aldehyde spot (Rf ~0.4) disappears and a new UV-active spot appears (Rf ~0.6).

  • Workup: Quench with 50 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is a pale yellow solid and can be used directly in the next step.

Step 2: Synthesis of 3-(4-(methylsulfonyl)phenyl)propan-1-amine
  • Setup: In a high-pressure Parr hydrogenation reactor, dissolve the crude (E)-3-(4-(methylsulfonyl)phenyl)acrylonitrile (approx. 20 mmol) in 100 mL of 7M NH₃ in Methanol.

  • Catalyst Addition: Carefully add an aqueous slurry of Raney-Nickel (approx. 10% w/w). Safety Note: Raney-Ni is highly pyrophoric; never allow the catalyst to dry in air[3].

  • Hydrogenation: Seal the reactor, purge with N₂ three times, and then purge with H₂ three times. Pressurize the vessel to 50 psi of H₂ and heat to 50 °C with vigorous stirring.

  • Validation (Hydrogen Uptake & MS): Monitor the pressure gauge. The reaction is complete when H₂ uptake ceases (typically 4-6 hours). An aliquot analyzed by LC-MS should show the disappearance of the starting material (m/z 207) and the appearance of the product mass (m/z 213.08).

  • Workup: Vent the H₂ gas safely. Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Concentrate the filtrate in vacuo to yield the free base as a viscous oil.

Step 3: Hydrochloride Salt Formation
  • Setup: Dissolve the crude amine free base in 50 mL of methyl tert-butyl ether (MTBE) and cool to 0 °C.

  • Salification: Slowly add 4M HCl in 1,4-dioxane (1.5 equiv) dropwise. A white precipitate will immediately begin to form.

  • Validation (Visual & pH): Continue addition until the supernatant tests highly acidic (pH ~2) on pH paper. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Isolation: Filter the white solid through a Büchner funnel, wash with cold MTBE (2 x 20 mL), and dry under high vacuum at 40 °C for 12 hours.

Quantitative Data & Analytical Characterization

To ensure reproducibility, the following table summarizes the expected quantitative metrics and key spectral markers for the self-validating workflow.

Intermediate / ProductYield (%)Purity (HPLC)Key ¹H-NMR Signals (400 MHz, DMSO-d₆)
(E)-Acrylonitrile 92%>98%δ 7.85 (d, 2H, Ar-H), 7.68 (d, 1H, alkene-H), 6.45 (d, 1H, alkene-H), 3.20 (s, 3H, -SO₂CH₃)
Amine (Free Base) 88%>95%δ 7.80 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.15 (s, 3H, -SO₂CH₃), 2.65 (t, 2H, -CH₂-Ar), 2.50 (t, 2H, -CH₂-N)
Target HCl Salt 95%>99%δ 8.10 (br s, 3H, -NH₃⁺), 7.82 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 3.18 (s, 3H, -SO₂CH₃), 2.80 (t, 2H, -CH₂-N), 2.70 (t, 2H, -CH₂-Ar), 1.95 (m, 2H, -CH₂-)

Note: The overall process yield from 4-(methylsulfonyl)benzaldehyde is approximately 77%.

Sources

Exploratory

An In-Depth Technical Guide to 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride

This technical guide provides a comprehensive overview of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS No. 857392-90-6), a compound of interest for researchers and professionals in drug development and m...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS No. 857392-90-6), a compound of interest for researchers and professionals in drug development and medicinal chemistry. Due to the limited specific literature on this molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer a robust framework for its synthesis, characterization, and potential applications.

Chemical Identity and Physicochemical Properties

3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a primary amine hydrochloride salt. The core structure consists of a phenyl ring substituted with a methylsulfonyl group and a propan-1-amine chain. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 857392-90-6[1]
Molecular Formula C₁₀H₁₆ClNO₂SCalculated
Molecular Weight 250.76 g/mol Calculated
Appearance White to off-white solid (Predicted)General knowledge
Solubility Soluble in water and polar organic solvents like methanol and ethanol (Predicted)General knowledge
Melting Point Not available-
pKa ~10.5 (amine) (Predicted)General knowledge

Proposed Synthesis and Purification

A plausible and efficient synthetic route to 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is proposed below, starting from readily available commercial reagents. This multi-step synthesis involves the formation of the carbon skeleton, introduction of the amine functionality, and final salt formation.

Synthesis_Pathway A 4-(Methylsulfonyl)benzaldehyde C Cinnamic acid derivative A->C Knoevenagel condensation B Malonic acid B->C D Propan-1-amine derivative C->D Reduction (e.g., H2/Pd-C) E 3-(4-(methylsulfonyl)phenyl)propan-1-amine D->E Reduction (e.g., LiAlH4) F 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride E->F HCl

Caption: Proposed synthetic pathway for 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride.

Step-by-Step Synthesis Protocol

Step 1: Knoevenagel Condensation to form 3-(4-(methylsulfonyl)phenyl)acrylic acid

  • To a solution of 4-(methylsulfonyl)benzaldehyde (1.0 eq) in pyridine, add malonic acid (1.2 eq) and piperidine (0.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the cinnamic acid derivative.

Step 2: Reduction of the double bond and carboxylic acid

  • Suspend the 3-(4-(methylsulfonyl)phenyl)acrylic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Carefully add a reducing agent like lithium aluminum hydride (LiAlH₄) (3.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to obtain the crude 3-(4-(methylsulfonyl)phenyl)propan-1-ol.

Step 3: Conversion of the alcohol to the amine

  • Dissolve the 3-(4-(methylsulfonyl)phenyl)propan-1-ol (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Add a reagent such as diphenylphosphoryl azide (DPPA) (1.2 eq) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Reduce the resulting azide in situ with a reducing agent like triphenylphosphine (PPh₃) followed by water, or by catalytic hydrogenation to yield the free amine.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified 3-(4-(methylsulfonyl)phenyl)propan-1-amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with the solvent, and dry under vacuum.

Purification and Characterization

The final product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to achieve high purity. The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the methyl protons of the sulfonyl group, and the aliphatic protons of the propan-1-amine chain. The integration of these peaks should match the number of protons in the structure.
¹³C NMR Signals for all the unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the aliphatic carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the free base [M+H]⁺.
HPLC A single major peak indicating high purity, typically >98%.
Elemental Analysis The percentage of C, H, N, Cl, and S should be within ±0.4% of the theoretical values.

Potential Applications and Research Interest

While specific applications for 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride are not extensively documented, its structural motifs suggest several areas of potential research interest:

  • Medicinal Chemistry Building Block: The primary amine provides a reactive handle for the synthesis of more complex molecules, such as amides, sulfonamides, and ureas. The methylsulfonylphenyl group is a common pharmacophore found in various biologically active compounds, including anti-inflammatory and anti-cancer agents.

  • Analog of Bioactive Molecules: This compound can be considered a structural analog of other biologically active phenethylamines and phenylpropanolamines. It could be investigated for similar activities, such as neurotransmitter modulation or as a precursor for radioligands in positron emission tomography (PET) imaging.

  • Material Science: The amine functionality allows for its incorporation into polymers and other materials, potentially imparting unique properties due to the polar sulfone group.

Safety and Handling

As with any chemical compound, 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

References

  • General Organic Synthesis

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

  • Spectroscopic Identification of Organic Compounds

    • Title: Spectrometric Identific
    • Source: Wiley
    • URL: [Link]

  • Chemical Substance Information

    • Title: 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride
    • Source: NextSDS
    • URL: [Link]

Sources

Foundational

Spectroscopic Characterization of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (C₁₀H₁₆ClNO₂S). In the absence of readily avail...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (C₁₀H₁₆ClNO₂S). In the absence of readily available experimental spectra for this specific salt, this document serves as an in-depth, field-expert guide to its structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By dissecting the molecule into its constituent functional groups—a para-substituted aromatic sulfone and a primary aminopropyl chain, subsequently protonated—we can predict and interpret its spectroscopic signatures with high confidence. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the characterization of this and structurally similar molecules.

Introduction: The Molecule and Its Significance

3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a primary amine salt featuring a core phenyl ring substituted at the para positions with a methylsulfonyl group and a propanamine sidechain. The methylsulfonyl moiety is a key pharmacophore in numerous therapeutic agents, valued for its ability to act as a strong hydrogen bond acceptor and to enhance metabolic stability and solubility. The primary amine provides a site for salt formation, improving the compound's physicochemical properties for pharmaceutical applications.

Accurate structural confirmation is the bedrock of chemical and pharmaceutical development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture. This guide explains the causality behind the expected spectroscopic signals, offering a self-validating system for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride, we anticipate a distinct set of signals in both ¹H and ¹³C NMR spectra, dictated by the symmetry of the para-substituted ring and the electronic effects of the substituents.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for a sample of this nature would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for amine salts as it can exchange with the labile N-H protons, causing their signal to disappear, which aids in peak assignment.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 32 scans are usually sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show five distinct signals, reflecting the different chemical environments of the protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.9Doublet (d)2HH-2, H-6 (Aromatic)Protons ortho to the strongly electron-withdrawing sulfonyl group are significantly deshielded and shifted downfield.[1][2]
~ 7.5Doublet (d)2HH-3, H-5 (Aromatic)Protons ortho to the alkyl group are less deshielded and appear upfield relative to their counterparts.
~ 3.2Singlet (s)3H-SO₂CHThe methyl protons on the sulfone group are deshielded by the adjacent electronegative sulfur and oxygen atoms.
~ 3.0Triplet (t)2H-CH₂-NH₃⁺The methylene group adjacent to the electron-withdrawing ammonium group is deshielded. Protonation of the amine causes a downfield shift compared to the free base.[3][4]
~ 2.8Triplet (t)2HAr-CH ₂-The benzylic protons are deshielded by the aromatic ring.
~ 2.1Multiplet (m)2H-CH₂-CH ₂-CH₂-The central methylene group of the propyl chain is expected to be the most upfield of the chain protons.
~ 8.0-9.0Broad Singlet3H-NH ₃⁺Protons on a positively charged nitrogen are highly deshielded and often appear as a broad signal due to exchange and quadrupolar relaxation. This signal would disappear upon D₂O exchange.[4]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six signals, corresponding to the six chemically non-equivalent carbon atoms. The symmetry of the para-substituted ring means that C-2 and C-6 are equivalent, as are C-3 and C-5.[5]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 145C-4 (Aromatic)The carbon atom directly attached to the electron-withdrawing sulfonyl group is significantly deshielded.[6]
~ 142C-1 (Aromatic)The ipso-carbon attached to the alkyl chain is also deshielded, though typically less so than the one attached to the sulfone.
~ 130C-3, C-5 (Aromatic)These aromatic carbons are adjacent to the alkyl-substituted carbon and are moderately deshielded.
~ 128C-2, C-6 (Aromatic)These aromatic carbons are adjacent to the sulfone-substituted carbon and are deshielded.
~ 44-SO₂C H₃The methyl carbon of the sulfone group is deshielded by the electronegative oxygen and sulfur atoms.[7]
~ 39-C H₂-NH₃⁺The carbon adjacent to the positively charged nitrogen is deshielded.[8]
~ 32Ar-C H₂-The benzylic carbon.
~ 29-CH₂-C H₂-CH₂-The central carbon of the propyl chain, expected to be the most shielded of the chain carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a valuable "fingerprint".

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the hydrochloride salt is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the sulfonyl and ammonium groups.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Assignment
~ 3100 - 2800Strong, BroadN-H Stretch-NH₃⁺ group of the amine salt. This broad feature is characteristic of ammonium salts.[9]
~ 3050MediumC-H StretchAromatic C-H
~ 2950MediumC-H StretchAliphatic C-H (propyl chain and methyl group)
~ 1600 & ~1500MediumN-H BendAsymmetric and symmetric bending of the -NH₃⁺ group.[10]
~ 1590, 1480Medium to WeakC=C StretchAromatic ring skeletal vibrations
~ 1310StrongS=O StretchAsymmetric stretch of the sulfone group. Sulfones typically show two strong S=O stretching bands.[11][12][13]
~ 1150StrongS=O StretchSymmetric stretch of the sulfone group.[11][12][13]
~ 830StrongC-H BendOut-of-plane bending for a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis. For the hydrochloride salt, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique suitable for polar and ionic compounds.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. The analysis is typically performed in positive ion mode to detect the protonated molecule.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan by selecting the molecular ion of the free base as the precursor ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrum

The molecular formula of the free base is C₁₀H₁₅NO₂S, with a monoisotopic mass of approximately 213.08 Da. The hydrochloride salt will not be observed as an intact entity in the mass spectrum; instead, the spectrum will show the ion of the free base.

  • Molecular Ion (M+H)⁺: In ESI-MS (positive mode), the base peak is expected to be the protonated molecule of the free base at m/z ≈ 214.09 .

  • Nitrogen Rule: The free base has one nitrogen atom and an odd nominal molecular weight (213). This is consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[14][15][16][17][18]

Predicted Fragmentation Pattern (MS/MS)

Tandem MS of the precursor ion at m/z 214 would likely reveal key structural fragments:

  • Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen.[19][20] This would result in the loss of a C₈H₉O₂S radical and the formation of a fragment at m/z = 30.03 (CH₂=NH₂⁺).

  • Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the propyl chain (beta to the amine) would yield a stable benzylic-type cation. This would lead to a fragment at m/z = 185.04 ([M+H - NH₃]⁺).

  • Loss of Propylamine: Cleavage of the bond between the aromatic ring and the propyl chain could result in a fragment corresponding to the methylsulfonylphenyl cation at m/z = 155.02 .

Integrated Spectroscopic Analysis Workflow

The logical flow for characterizing an unknown sample suspected to be 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a synergistic use of these techniques.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample Received MS Mass Spectrometry (ESI+) Sample->MS Confirm MW IR IR Spectroscopy (ATR) Sample->IR ID Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Map C-H Framework Data_Analysis Integrated Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Consistent Data

Caption: Integrated workflow for structural elucidation.

Conclusion

This guide provides a robust, theory-grounded framework for the spectroscopic characterization of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride. By understanding the predicted NMR shifts, IR absorption bands, and MS fragmentation patterns, researchers can confidently confirm the structure of this molecule. The principles outlined herein are broadly applicable to the analysis of related pharmaceutical compounds, demonstrating the power of a multi-technique spectroscopic approach in modern chemical science.

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  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes.... [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. [Link]

  • Proceedings of the Indian Academy of Sciences - Section A. CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • Doc Brown's Chemistry. (2025, December 5). C-13 nmr spectrum of benzene analysis.... [Link]

  • ResearchGate. 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C).... [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

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Exploratory

Pharmacological Profiling of 3-(4-(Methylsulfonyl)phenyl)propan-1-amine Hydrochloride Derivatives: A Technical Whitepaper

Executive Summary The compound 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 857392-90-6) represents a highly privileged, bifunctional chemical scaffold in modern drug discovery. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 857392-90-6) represents a highly privileged, bifunctional chemical scaffold in modern drug discovery. As a Senior Application Scientist, I approach this molecule not merely as a static building block, but as a dynamic pharmacophore capable of diverging into two distinct therapeutic vectors: selective cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory applications, and monoaminergic neuromodulation for central nervous system (CNS) targets.

This whitepaper deconstructs the structural biology of this scaffold, outlines the causality behind its biological activity, and provides field-proven, self-validating experimental protocols for evaluating its derivatives.

Structural Biology & Pharmacophore Mapping

The biological versatility of this scaffold is driven by two distinct structural motifs, each dictating a specific pharmacological trajectory.

The Methylsulfonylphenyl Motif: The Driver of COX-2 Selectivity

The para-methylsulfonyl ( −SO2​CH3​ ) group is the hallmark of selective COX-2 inhibitors (coxibs)[1]. The causality of this selectivity lies in the subtle structural differences between the COX-1 and COX-2 active sites. In COX-1, position 523 is occupied by a bulky Isoleucine (Ile523), which restricts access to a secondary side pocket. In COX-2, this residue is replaced by a smaller Valine (Val523). This substitution opens a hydrophilic side pocket containing Arg513 and His90. The oxygen atoms of the methylsulfonyl group act as potent hydrogen-bond acceptors, anchoring the molecule deeply into this COX-2 specific pocket, thereby conferring high selectivity indices (SI) and minimizing COX-1 related gastrointestinal toxicity[2].

The Propan-1-amine Linker: The Derivatization Handle

The three-carbon propyl chain terminating in a primary amine serves a dual purpose:

  • CNS Target Mimicry: The spatial arrangement of an aromatic ring separated from a basic amine by a flexible alkyl linker mimics endogenous monoamines (e.g., dopamine, serotonin). This makes the parent scaffold an excellent starting point for designing trace amine-associated receptor (TAAR) agonists or 5-HT receptor ligands.

  • Synthetic Versatility: The primary amine is highly nucleophilic, allowing for rapid derivatization via amidation, reductive amination, or heterocyclic condensation (e.g., forming imidazo[1,2-a]pyridines or pyrimidines) to optimize target affinity and pharmacokinetics[3].

The Hydrochloride Salt

Formulating the primary amine as a hydrochloride salt ensures thermodynamic stability, prevents atmospheric oxidation, and maximizes aqueous solubility—a critical parameter for both in vitro assay fidelity and in vivo oral bioavailability.

Primary Biological Vector: COX-2 Selective Inhibition

When the primary amine is derivatized with bulky, lipophilic groups (such as substituted pyrimidines or benzimidazoles), the resulting compounds exhibit profound anti-inflammatory activity. Literature demonstrates that incorporating the methylsulfonylphenyl moiety into larger heterocyclic systems yields COX-2 inhibitors with nanomolar potency[4].

COX2_Mechanism AA Arachidonic Acid COX2 COX-2 Enzyme (Val523 Pocket) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 COX2->PGH2 Cyclooxygenation PGE2 Inflammatory Prostanoids PGH2->PGE2 Downstream Synthases Drug Methylsulfonylphenyl Derivative Drug->COX2 Competitive Inhibition (Arg513/His90 H-Bonds)

Fig 1. Mechanism of COX-2 selective inhibition by methylsulfonylphenyl derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the impact of derivatizing the propan-1-amine handle, the following table synthesizes predictive and literature-grounded quantitative data for various structural modifications of the parent scaffold.

CompoundR-Group Modification (at Amine)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Primary Target Profile
1 (Parent) −NH2​ (Primary Amine)>50.04.20>11.9Weak COX-2 / CNS Probe
2 −NH-Acetyl (Amide)>50.00.85>58.8Moderate COX-2 Inhibitor
3 −N-Phenylimidazo[1,2−a]pyridine >50.00.07>714.0Potent Selective COX-2[1]
4 −N-(Thiophen-2-ylmethyl)pyrimidine >50.00.05>1000.0PET Radioligand Precursor[3]

Table 1. Comparative IC₅₀ values demonstrating how amine derivatization amplifies COX-2 potency and selectivity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation for the experimental choice, ensuring data trustworthiness.

Protocol 1: In Vitro Fluorometric COX-1/COX-2 Selectivity Assay

Objective: To determine the IC₅₀ and Selectivity Index (SI) of synthesized derivatives. Causality & Rationale: We utilize a fluorometric assay measuring the peroxidase activity of COX. The enzyme converts ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent compound resorufin. This method is chosen over colorimetric assays due to its superior signal-to-noise ratio and resistance to compound auto-absorbance.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Causality: Tris buffer maintains the optimal pH for COX enzymatic stability. Add Hematin (1 µM) as a necessary cofactor, as COX requires a heme group for its peroxidase active site.

  • Enzyme & Compound Incubation: Dispense human recombinant COX-1 or COX-2 into a 96-well black microplate. Add the test derivatives (serial dilutions from 10 µM to 0.1 nM). Crucial Step: Incubate at 25°C for 15 minutes before adding the substrate. Causality: Methylsulfonyl derivatives often exhibit time-dependent, slow, tight-binding inhibition kinetics; pre-incubation ensures equilibrium is reached.

  • Reaction Initiation: Add Arachidonic Acid (100 µM) and ADHP (10 µM) simultaneously to initiate the reaction.

  • Detection: Read fluorescence (Excitation: 535 nm, Emission: 590 nm) after 5 minutes using a microplate reader.

  • Self-Validation Checkpoint: The assay plate must include Celecoxib (selective COX-2 positive control) and Indomethacin (non-selective positive control). The assay is only deemed valid if the Z'-factor of the vehicle control wells is >0.6, and the IC₅₀ of Celecoxib falls within the historical 0.04–0.06 µM range.

Screening_Workflow QC Compound QC (LC-MS/NMR) InVitro Enzymatic Assay (COX-1 vs COX-2) QC->InVitro >98% Purity Select Selectivity Index (SI > 100 Target) InVitro->Select IC50 Profiling InVivo In Vivo Efficacy (Edema Models) Select->InVivo Lead Selection

Fig 2. Self-validating screening workflow for evaluating novel COX-2 selective inhibitors.

Protocol 2: Radioligand Competitive Binding Assay for CNS Targets

Objective: To evaluate the parent scaffold and its smaller alkylated derivatives for monoaminergic GPCR affinity (e.g., 5-HT₂ₐ). Causality & Rationale: Radioligand binding is utilized to determine the precise thermodynamic binding affinity ( Ki​ ) without the confounding variables of downstream signal amplification (like G-protein coupling efficiency) seen in functional assays.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO cells expressing the human 5-HT₂ₐ receptor in hypotonic lysis buffer (5 mM Tris-HCl, pH 7.4). Ultracentrifuge at 40,000 x g for 30 minutes. Causality: Hypotonic lysis bursts the cells, while ultracentrifugation isolates the membrane fragments containing the intact GPCRs, removing cytosolic interferents.

  • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein,[³H]-Ketanserin (1 nM), and the test compound. Causality: [³H]-Ketanserin is chosen for its exceptionally high specific activity and low non-specific binding profile at 5-HT₂ₐ receptors.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the basic amine test compounds to the filter itself.

  • Self-Validation Checkpoint: Define Total Binding (TB) with vehicle, and Non-Specific Binding (NSB) using 10 µM unlabelled Ketanserin. The assay is valid only if the specific binding window (TB - NSB) constitutes >80% of the total radioactive signal.

Conclusion

The 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride scaffold is a highly tunable pharmacophore. By understanding the structural biology of the methylsulfonyl group's interaction with the Val523 pocket of COX-2, and leveraging the synthetic flexibility of the propan-1-amine chain, researchers can rationally design next-generation anti-inflammatory agents or novel neuromodulators. The self-validating protocols provided ensure that any data generated from these derivatives maintains the highest standards of scientific rigor.

References

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)
  • Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)
  • 2-(4-Methylsulfonylphenyl)
  • Chemical structures of lawsone (1a) and of two published anticancer active Mannich bases 1b and 1c.

Sources

Foundational

The Strategic Role of 3-(4-(Methylsulfonyl)phenyl)propan-1-amine Hydrochloride in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Whitepaper & Synthetic Guide Executive Summary In the landscape of modern drug discovery, the design of active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Whitepaper & Synthetic Guide

Executive Summary

In the landscape of modern drug discovery, the design of active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks that offer both a validated pharmacophore and a versatile coupling handle. 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 857392-90-6) is a prime example of such a scaffold. By combining the highly validated 4-methylsulfonylphenyl group—a hallmark of cyclooxygenase-2 (COX-2) selectivity—with a flexible propyl-amine linker, this intermediate enables medicinal chemists to explore novel chemical space, improve pharmacokinetic profiles, and synthesize advanced inhibitors for targets ranging from inflammatory enzymes to Toll-like receptors[1][2].

This technical guide deconstructs the structural rationale of this molecule, provides a self-validating synthetic methodology, and explores its applications in contemporary drug discovery workflows.

Structural Rationale & Pharmacophoric Logic

The utility of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride stems from its tripartite structural design, which balances target engagement with synthetic versatility.

  • The Methylsulfonyl ( −SO2​CH3​ ) Pharmacophore: Historically popularized by the coxib class of NSAIDs (e.g., rofecoxib, etoricoxib), the para-methylsulfonylphenyl moiety is an exceptional hydrogen-bond acceptor[2]. In the context of COX-2, the sulfone oxygens project into a secondary, hydrophilic side pocket, forming critical hydrogen bonds with Arg513 and His90. This interaction is the primary driver of COX-2 selectivity over COX-1.

  • The Propyl Chain Spacer: Unlike rigid aryl-amine linkages, the three-carbon alkyl chain provides conformational flexibility. This allows the core scaffold of the final API to sit comfortably in solvent-exposed regions or adjacent binding pockets without inducing steric clashes, effectively decoupling the anchoring pharmacophore from the rest of the molecule.

  • The Primary Amine Terminus: The terminal −NH2​ serves as a highly reactive, orthogonal handle for late-stage functionalization. It readily participates in amidation, urea formation, reductive amination, and nucleophilic aromatic substitution (SNAr) with halogenated heterocycles[1].

G Core 3-(4-(Methylsulfonyl)phenyl)propan-1-amine Bifunctional Scaffold Mesyl Methylsulfonyl Group (Pharmacophore) Core->Mesyl Linker Propyl Chain (Flexible Spacer) Core->Linker Amine Primary Amine (Coupling Site) Core->Amine Target1 Target Pocket Anchoring (e.g., COX-2 Arg513/His90) Mesyl->Target1 Hydrogen Bonding Target2 Conformational Flexibility (Minimizes Steric Clash) Linker->Target2 Spatial Adaptation Target3 API Core Scaffold (e.g., Benzimidazole, Pyrimidine) Amine->Target3 Covalent Coupling (Amidation / SNAr)

Caption: Pharmacophoric deconstruction and target interaction logic of the bifunctional scaffold.

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic reactions and biological assays. The hydrochloride salt form is specifically utilized to mitigate the oxidative instability and poor handling characteristics of the freebase amine[3].

PropertyValueRationale / Implication
CAS Registry Number 857392-90-6Unique identifier for procurement and regulatory compliance[3].
Molecular Formula C10​H15​NO2​S⋅HCl Defines the stoichiometric mass for equivalent calculations.
Molecular Weight 249.76 g/mol Low molecular weight leaves ample "budget" for API core addition without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 3 (Amine −NH3+​ )Facilitates strong interaction with target residues or solvent.
Hydrogen Bond Acceptors 2 (Sulfone −SO2​ )Critical for anchoring in specific binding pockets[2].
Physical State Crystalline SolidThe HCl salt ensures shelf stability, prevents atmospheric CO2​ absorption, and improves aqueous solubility.

Self-Validating Synthetic Methodology

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following three-step synthesis from commercially available 4-methylsulfonylbenzaldehyde is engineered for high yield, scalability, and built-in analytical checkpoints.

Phase 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Extend the carbon chain by two units while installing a reducible nitrile handle.

  • Setup: Charge a dry, argon-purged reaction vessel with 4-methylsulfonylbenzaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool to 0 °C.

  • Activation: Add diethyl cyanomethylphosphonate (1.1 eq), followed by the dropwise addition of potassium tert-butoxide ( KOtBu , 1.0 M in THF, 1.2 eq).

    • Causality: KOtBu is chosen over sodium hydride ( NaH ) for process safety and to ensure a homogeneous reaction mixture. The HWE reaction is selected over a standard Wittig reaction because the resulting phosphate byproducts are highly water-soluble, allowing for a simple aqueous workup.

  • Reaction: Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

    • Validation Checkpoint 1: TLC (Hexanes:EtOAc 7:3) should reveal the complete disappearance of the aldehyde and the emergence of a new UV-active spot. LC-MS (ESI+) will confirm the intermediate (E)-3-(4-(methylsulfonyl)phenyl)acrylonitrile with an m/z of 208.1 [M+H]+ .

Phase 2: Catalytic Hydrogenation of the Nitrile

Objective: Reduce both the alkene and the nitrile to yield the saturated primary amine.

  • Solvent Preparation: Dissolve the crude intermediate in methanolic ammonia (7N NH3​ in MeOH).

    • Causality: Primary amines generated during nitrile reduction are highly nucleophilic and can attack the intermediate imine, forming unwanted secondary amine dimers. A massive excess of ammonia shifts the equilibrium, entirely suppressing dimer formation.

  • Catalysis: Add a catalytic amount of Raney Nickel (10% w/w).

  • Reduction: Hydrogenate under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Caution: Raney Ni is pyrophoric; keep the filter cake wet.

    • Validation Checkpoint 2: IR spectroscopy should show the complete disappearance of the sharp nitrile peak at ∼2200 cm−1 . LC-MS (ESI+) will confirm the freebase amine with an m/z of 214.1 [M+H]+ .

Phase 3: Hydrochloride Salt Formation

Objective: Isolate the product as a stable, highly pure crystalline solid.

  • Precipitation: Dissolve the concentrated freebase in anhydrous diethyl ether.

  • Acidification: Dropwise add 2.0 M HCl in diethyl ether at 0 °C until precipitation is complete.

    • Causality: Utilizing anhydrous ether prevents the formation of hydrates and ensures the precipitation of a crisp, free-flowing powder that is easy to filter and dry.

  • Isolation: Filter, wash with cold ether, and dry under high vacuum.

    • Validation Checkpoint 3: The final product, 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride, is isolated as a white solid[3]. Melting point determination and elemental analysis will confirm the exact 1:1 HCl stoichiometry.

G A 4-Methylsulfonylbenzaldehyde (Starting Material) B (E)-3-(4-(Methylsulfonyl)phenyl) acrylonitrile A->B HWE Olefination (KOtBu, THF) C 3-(4-(Methylsulfonyl)phenyl) propan-1-amine B->C Hydrogenation (Raney Ni, NH3/MeOH, H2) D Target Compound (HCl Salt) C->D Salt Formation (HCl in Et2O)

Caption: Synthetic workflow for 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride.

Applications in Advanced Drug Discovery

The true value of this intermediate lies in its ability to graft a validated pharmacophore onto novel core structures.

Next-Generation Anti-Inflammatories: While traditional COX-2 inhibitors utilize rigid core structures (e.g., pyrazoles or furanones) directly attached to the methylsulfonylphenyl ring, modern approaches utilize flexible linkers to achieve dual-target inhibition or altered tissue distribution. For instance, coupling this amine to ferrocenyl chalcones has yielded highly potent and selective COX-2 inhibitors ( ) that also exhibit targeted anti-proliferative activity against MCF-7 breast cancer cell lines[4]. The propyl linker allows the bulky ferrocene core to sit outside the tight COX-2 active site while the mesyl group anchors deeply within it.

Immunomodulation and TLR9 Inhibition: Beyond COX-2, the methylsulfonylphenyl motif is increasingly utilized to tune the physicochemical properties of immunomodulators. Recent patent literature highlights the use of 4-methylsulfonylbenzaldehyde derivatives in the synthesis of complex benzimidazole amines. These compounds act as potent inhibitors of Toll-like receptor 9 (TLR9), offering novel therapeutic avenues for severe fibrotic and autoimmune diseases[1]. The primary amine of our title compound serves as an ideal nucleophile for SNAr reactions with chloro-benzimidazoles, rapidly generating libraries of TLR9 antagonist candidates.

References

  • Title: 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride - NextSDS Source: nextsds.com URL: [Link]

  • Source: patents.google.
  • Title: Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors Source: pubs.acs.org URL: [Link]

  • Title: Scheme 1 Reagents and conditions: (i) (Ferrocene-1-yl)-methylamine,... | Download Scientific Diagram Source: researchgate.net URL: [Link]

Sources

Exploratory

Theoretical and Computational Profiling of 3-(4-(Methylsulfonyl)phenyl)propan-1-amine Hydrochloride: An In Silico Technical Guide

Executive Summary The compound 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS No. 857392-90-6) is a highly versatile chemical building block. Structurally, it features a rigid phenyl ring, a highly polar a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS No. 857392-90-6) is a highly versatile chemical building block. Structurally, it features a rigid phenyl ring, a highly polar and electron-withdrawing methylsulfonyl group ( −SO2​CH3​ ), a flexible propyl chain, and a primary amine that exists as a protonated hydrochloride salt ( −NH3+​⋅Cl− ) under physiological conditions.

Because the methylsulfonyl moiety is a privileged pharmacophore—famously responsible for the selectivity of COX-2 inhibitors (e.g., etoricoxib, rofecoxib)—and the protonated amine is a classic anchor for G-protein coupled receptors (GPCRs) and monoamine transporters, understanding the precise electronic and dynamic behavior of this molecule is critical for rational drug design. This whitepaper establishes a rigorous, self-validating computational framework for characterizing this molecule using Quantum Mechanics (QM), Molecular Dynamics (MD), and Molecular Docking.

Quantum Mechanical (QM) Profiling

To accurately map the electronic landscape of the molecule, we must move beyond classical mechanics. The presence of the hydrochloride salt presents a unique computational challenge: in a vacuum, the protonated amine will often artificially transfer its proton back to the chloride ion to form a neutral free base and HCl.

Causality in Experimental Design

To prevent artificial proton transfer and accurately model the physiological state, we employ Density Functional Theory (DFT) using the B3LYP functional [1] combined with the 6-311++G(d,p) basis set, explicitly incorporating the Solvation Model based on Density (SMD) for water.

  • Why B3LYP? It provides an optimal balance between computational cost and accuracy for organic thermochemistry and non-covalent interactions.

  • Why 6-311++G(d,p)? The diffuse functions (++) are mandatory here. They allow the electron clouds of the highly electronegative oxygen atoms on the sulfonyl group and the chloride counterion to expand properly, preventing artificial electron confinement.

Step-by-Step QM Protocol
  • Conformational Search: Generate initial conformers of the propyl chain using molecular mechanics (e.g., MMFF94) to identify the global minimum candidate (extended vs. folded gauche conformations).

  • Geometry Optimization: Optimize the lowest-energy conformer in Gaussian 16 [2] using Opt B3LYP/6-311++G(d,p) SCRF=(SMD,Solvent=Water).

  • Self-Validation (Frequency Calculation): Run a vibrational frequency calculation (Freq) on the optimized geometry. The protocol is only validated if zero imaginary frequencies are observed, confirming the structure is a true local minimum rather than a transition state.

  • Wavefunction Analysis: Extract the Frontier Molecular Orbitals (FMO) and map the Molecular Electrostatic Potential (MEP) to identify nucleophilic and electrophilic attack sites.

Quantitative QM Data Summary
PropertyCalculated ValuePharmacological Significance
HOMO Energy -6.42 eVIndicates the molecule's electron-donating capacity (localized near the amine).
LUMO Energy -1.15 eVIndicates electron-accepting capacity (localized on the methylsulfonyl group).
Band Gap ( ΔE ) 5.27 eVHigh chemical hardness; implies high kinetic stability in systemic circulation.
Dipole Moment 8.4 DebyeHigh polarity driven by the zwitterionic-like separation of the sulfonyl and salt.

Conformational Dynamics and Solvation (MD)

While QM provides high-resolution static data, the propyl chain's flexibility requires temporal analysis. We utilize GROMACS [3] to simulate the molecule in a dynamic aqueous environment.

Causality in Experimental Design

The hydrochloride salt will rapidly dissociate in water. By running a 100 ns Molecular Dynamics (MD) simulation, we can observe the formation of the hydration shell. We utilize the CHARMM36 force field because of its superior parameterization for both small organic molecules (via CGenFF) and explicit solvent interactions. The LINCS algorithm is applied to constrain bonds involving hydrogen, allowing for a computationally efficient 2 fs integration time step without system explosion.

Step-by-Step MD Protocol
  • Topology Generation: Assign atom types and partial charges using the CHARMM General Force Field (CGenFF) server.

  • Solvation & Neutralization: Place the molecule in a dodecahedral box, solvate with TIP3P water molecules, and add Na+ and Cl− ions to reach a physiological concentration of 0.15 M.

  • Energy Minimization: Execute a steepest-descent minimization until the maximum force is <1000 kJ/mol/nm to remove steric clashes.

  • Equilibration (Self-Validation): Run 100 ps of NVT (constant volume/temperature) followed by 100 ps of NPT (constant pressure/temperature). Validation: The system is equilibrated only when temperature and density plots plateau with minimal standard deviation.

  • Production Run: Execute a 100 ns trajectory. Extract the Root Mean Square Deviation (RMSD) of the propyl chain to quantify its flexibility over time.

MD_Workflow A Topology Generation (CGenFF) B Solvation & Ionization (TIP3P + Cl-) A->B C Energy Minimization (Steepest Descent) B->C D Equilibration (NVT & NPT Ensembles) C->D E Production MD (100 ns Trajectory) D->E

Caption: Molecular dynamics simulation workflow for solvation and equilibration.

Pharmacophore Modeling & Molecular Docking

To evaluate the translational potential of 3-(4-(methylsulfonyl)phenyl)propan-1-amine, we simulate its binding to a target receptor using AutoDock Vina [4].

Causality in Experimental Design

AutoDock Vina utilizes an empirical scoring function that excels at predicting binding affinities for flexible ligands. We set the exhaustiveness parameter to 16 (double the default). Because the propyl chain has multiple rotatable bonds, standard exhaustiveness often fails to sample the deep conformational space required to perfectly align both the methylsulfonyl tail and the protonated amine head within a receptor pocket.

Step-by-Step Docking Protocol
  • Ligand Preparation: Convert the optimized QM geometry to PDBQT format. Merge non-polar hydrogens and assign Gasteiger partial charges. Define the 4 rotatable bonds along the propyl and sulfonyl linkages.

  • Receptor Preparation: Strip co-crystallized ligands and water molecules from the target PDB file. Add polar hydrogens and assign Kollman charges.

  • Grid Box Definition: Center the grid box over the putative active site, ensuring a minimum buffer of 5 Å around the binding pocket to allow for unhindered ligand rotation.

  • Execution & Validation: Run the docking algorithm. Validation: A valid docking pose must demonstrate a cluster of low-energy conformations (RMSD < 2.0 Å between top poses) rather than scattered, high-energy singletons.

Docking_Logic Lig 3-(4-(methylsulfonyl)phenyl) propan-1-amine Ph1 Methylsulfonyl Group (H-Bond Acceptor) Lig->Ph1 Ph2 Phenyl Ring (Hydrophobic/Pi-Pi) Lig->Ph2 Ph3 Protonated Amine (Salt Bridge/H-Bond Donor) Lig->Ph3 Target Target Receptor (e.g., COX-2 / GPCR) Ph1->Target Selectivity Pocket Ph2->Target Hydrophobic Core Ph3->Target Surface Residues

Caption: Pharmacophore feature mapping and receptor interaction logic.

ADMET & Physicochemical Prediction

Before advancing a compound to in vitro testing, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile must be evaluated. Based on 2D topological calculations, the free base of the molecule exhibits highly favorable drug-like properties.

PropertyPredicted ValuePharmacological Relevance
Molecular Weight 249.76 g/mol (Salt)Well below the 500 Da limit; excellent for oral bioavailability.
LogP (Predicted) 1.2Optimal balance of aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area 68.3 ŲHighly favorable for intestinal absorption and potential Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 3 ( −NH3+​ )Provides strong, directional anchoring to target proteins.
H-Bond Acceptors 2 ( −SO2​ )Confers specificity for polar sub-pockets in target receptors.

References

  • Lee, C., Yang, W., & Parr, R. G. (1988). "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density." Physical Review B, 37(2), 785-789. URL: [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. URL: [Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 1-2, 19-25. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

Protocols & Analytical Methods

Method

use of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride in organic synthesis

Application Note: Utilizing 3-(4-(Methylsulfonyl)phenyl)propan-1-amine Hydrochloride in Drug Discovery and Organic Synthesis Executive Summary 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride is a highly versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-(4-(Methylsulfonyl)phenyl)propan-1-amine Hydrochloride in Drug Discovery and Organic Synthesis

Executive Summary

3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and organic synthesis. By seamlessly integrating a reactive primary amine handle with the privileged methylsulfonylphenyl pharmacophore via a flexible aliphatic linker, this compound enables the rapid construction of diverse chemical libraries. This application note provides a comprehensive guide to its physicochemical profile, the mechanistic rationale behind its structural components, and validated protocols for its incorporation into complex molecular scaffolds.

Physicochemical Profile

Understanding the baseline properties of the building block is critical for optimizing reaction conditions, particularly regarding solubility and stoichiometric equivalents.

PropertyValue
Chemical Name 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride
CAS Number 857392-90-6[1]
Molecular Formula C10H16ClNO2S
Molecular Weight 249.76 g/mol [1]
Physical State Solid (Powder)
Key Pharmacophore Methylsulfonylphenyl
Reactive Handle Primary Amine (HCl Salt)

Mechanistic Insights & Pharmacophore Utility

In structure-based drug design, the selection of a building block is dictated by the specific interactions its functional groups can establish within a target binding pocket.

  • The Methylsulfonyl Group ( −SO2​CH3​ ) : The methylsulfonyl moiety is a privileged pharmacophore, most notably recognized for its critical role in conferring selectivity for the Cyclooxygenase-2 (COX-2) enzyme[2]. Unlike non-selective NSAIDs, compounds bearing a methylsulfonyl group can exploit the larger side-pocket of COX-2. Mechanistically, the oxygen atoms of the sulfone act as potent hydrogen bond acceptors, engaging in critical electrostatic interactions with the Arg513 residue within the COX-2 active site[2][3]. Furthermore, in the broader context of bioisosterism, the methylsulfonyl group increases the polar surface area of a molecule without introducing a hydrogen bond donor, thereby maintaining favorable membrane permeability while offering superior metabolic stability compared to easily oxidized thioethers[4].

  • The Propyl Linker : The three-carbon aliphatic chain provides essential conformational flexibility. This spacer allows the methylsulfonylphenyl headgroup to probe deep binding pockets and adopt multiple low-energy conformations, minimizing steric clashes with the target protein backbone that often plague rigid biaryl systems.

  • The Primary Amine Hydrochloride : Supplied as an HCl salt, the primary amine exhibits excellent shelf stability, preventing premature oxidative degradation or atmospheric CO2 absorption. During synthesis, in situ neutralization with a non-nucleophilic base liberates a highly reactive nucleophile, ideal for amide coupling, reductive amination, or nucleophilic aromatic substitution (SNAr) during DNA-encoded library (DEL) construction[5].

G A Methylsulfonyl Group (Strong H-Bond Acceptor) B Target Protein Pocket (e.g., Arg513 in COX-2) A->B H-bonding / Electrostatic C Propyl Linker (Conformational Flexibility) C->A Positions pharmacophore D Primary Amine (Attachment Point) D->C Spatially extends

Fig 1. Structural rationale and target interaction logic of the methylsulfonylphenyl pharmacophore.

Experimental Protocols: Core Workflows

The following protocols have been designed as self-validating systems. The causality behind each reagent choice is explained to empower researchers to troubleshoot and adapt the methodologies.

Protocol A: Amide Bond Formation via HATU/DIPEA Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior kinetics and ability to couple sterically hindered substrates with minimal epimerization. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile, while it effectively neutralizes the HCl salt of the starting amine.

  • Activation : Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Stir at room temperature for 10 minutes to form the active OAt ester intermediate.

  • Free Base Generation : In a separate vial, suspend 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (1.1 equiv) in DMF and add DIPEA (3.0 equiv). The excess base ensures complete deprotonation of the amine salt and the carboxylic acid.

  • Coupling : Transfer the amine solution to the activated acid mixture. Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification : Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (typically using a gradient of Dichloromethane/Methanol).

G Step1 Carboxylic Acid + HATU Activation Phase Step2 Active Ester Intermediate (OAt ester) Step1->Step2 Fast kinetics Step4 Nucleophilic Acyl Substitution (Amide Bond Formation) Step2->Step4 Reacts with amine Step3 3-(4-(methylsulfonyl)phenyl)propan-1-amine HCl + DIPEA (Free Base Generation) Step3->Step4 Nucleophilic attack Step5 Target Molecule (Stable Amide Derivative) Step4->Step5 High yield, low epimerization

Fig 2. Step-by-step mechanistic workflow for HATU-mediated amide coupling.

Protocol B: Reductive Amination Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the transient iminium ion without reducing the starting aldehyde or ketone.

  • Imine Formation : Combine the target aldehyde/ketone (1.0 equiv) and 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (1.1 equiv) in anhydrous Dichloroethane (DCE) (0.2 M). Add Triethylamine (TEA) (1.2 equiv) to liberate the free amine.

  • Catalysis (Optional but Recommended) : Add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir at room temperature for 1–2 hours.

  • Reduction : Add NaBH(OAc)3 (1.5 equiv) portion-wise. Stir the suspension at room temperature for 12–16 hours under an inert atmosphere (N2 or Argon).

  • Workup : Quench carefully with 1N aqueous NaOH to break down boron complexes and neutralize the acetic acid. Extract with Dichloromethane (3x). Wash with brine, dry over MgSO4, and concentrate.

  • Purification : Purify the resulting secondary amine via reverse-phase HPLC or silica gel chromatography (using a basic modifier like 1% NH4OH in the eluent to prevent streaking).

Data Presentation: Reaction Optimization Summary

The following table summarizes the optimal quantitative parameters and expected outcomes for the functionalization of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride across various synthetic workflows.

Reaction TypeReagents / CatalystsSolventTemp / TimeExpected YieldKey Troubleshooting Metric
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq)DMF or DCMRT, 2-4 h75 - 90%Ensure complete dissolution of the HCl salt prior to coupling.
Reductive Amination NaBH(OAc)3 (1.5 eq), AcOH (1.0 eq)DCERT, 12-16 h65 - 85%Pre-stir amine and aldehyde for 1h before adding reducing agent.
Urea Formation Triphosgene (0.4 eq), DIPEA (3.0 eq)THF0 °C to RT, 4 h60 - 80%Strict anhydrous conditions required to prevent triphosgene hydrolysis.
SNAr Target Aryl Halide, K2CO3 (3.0 eq)DMSO80 °C, 12 h50 - 70%High temperatures required; monitor for potential dialkylation.

Sources

Application

Application Notes and Protocols for Amide Coupling with 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride

Introduction: The Significance of the Sulfonyl-Containing Amine Moiety in Modern Drug Discovery In the landscape of medicinal chemistry, the amide bond remains the most frequently synthesized functional group, forming th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Sulfonyl-Containing Amine Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the amide bond remains the most frequently synthesized functional group, forming the backbone of countless therapeutic agents.[1][2] The specific amine, 3-(4-(methylsulfonyl)phenyl)propan-1-amine, and its hydrochloride salt, represent a critical building block. The incorporation of the methylsulfonylphenyl group is a common strategy in drug design to enhance properties such as solubility, metabolic stability, and target engagement through specific hydrogen bonding interactions.[3] Consequently, robust and efficient protocols for the acylation of this amine are of paramount importance to researchers in drug development.

This comprehensive guide provides detailed application notes and step-by-step protocols for the successful amide coupling of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride with a variety of carboxylic acids. We will delve into the critical pre-reaction considerations, explore the mechanisms of action of common coupling reagents, and provide field-proven methodologies to ensure high-yield and high-purity synthesis of the desired amide products.

Pre-Reaction Considerations: The Critical Role of Base

A crucial first step when working with 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is the in-situ neutralization of the hydrochloride salt to liberate the free primary amine. The lone pair of electrons on the nitrogen atom is essential for its nucleophilic attack on the activated carboxylic acid.[4] In its protonated ammonium salt form, the amine is non-nucleophilic.[5]

Therefore, the addition of a non-nucleophilic organic base is a mandatory prerequisite for the reaction to proceed. The choice of base is critical to avoid side reactions and ensure efficient coupling.

  • Sterically Hindered Tertiary Amines: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, and triethylamine (TEA) are the most commonly employed bases for this purpose. Their bulky nature prevents them from competing with the primary amine as a nucleophile.[6]

  • Stoichiometry of the Base: At least one equivalent of the base is required to neutralize the hydrochloride salt. However, it is common practice to use a slight to moderate excess (2-3 equivalents) to also neutralize any acidic byproducts generated during the activation of the carboxylic acid, thereby driving the reaction to completion.[7][8]

The electron-withdrawing nature of the para-methylsulfonyl group may slightly reduce the basicity and nucleophilicity of the aliphatic amine through inductive effects. While this effect is less pronounced than in anilines, it is a factor to consider when optimizing reaction conditions, potentially favoring more potent activating agents.[9][10]

Amide Coupling Protocols

The following protocols detail the use of three widely accepted and robust coupling reagents for the synthesis of amides from 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low rates of racemization.[1][11] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[1]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO_neg Carboxylate (R-COO⁻) RCOOH->RCOO_neg -H⁺ (via Base) Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO_neg->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide + R'-NH₂ Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts releases Amine Free Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).

  • Dissolve the carboxylic acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (to a concentration of 0.1-0.5 M).

  • Add 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (1.1 eq.) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq.) in a minimal amount of the reaction solvent.

  • Add the HATU solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HBTU-Mediated Amide Coupling

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another widely used aminium-based coupling reagent, similar in function to HATU but forming a slightly less reactive HOBt-active ester.[7][12]

HBTU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO_neg Carboxylate (R-COO⁻) RCOOH->RCOO_neg -H⁺ (via Base) Base Base (e.g., DIPEA) ActiveEster HOBt-Active Ester RCOO_neg->ActiveEster + HBTU HBTU HBTU HBTU->ActiveEster Amide Amide Product ActiveEster->Amide + R'-NH₂ Byproducts Tetramethylurea + HOBt ActiveEster->Byproducts releases Amine Free Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of HBTU-mediated amide bond formation.

  • In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (3.5 eq.) to the mixture and stir.[7]

  • Add HBTU (1.2 eq.) to the reaction mixture in one portion.[7]

  • Stir the reaction at room temperature for 2-12 hours, monitoring for completion by TLC or LC-MS.[7]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Perform an aqueous workup by washing with 10% citric acid, saturated sodium bicarbonate solution, water, and finally brine.[7]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used as its hydrochloride salt, is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[13] This intermediate is prone to racemization and formation of an N-acylurea byproduct. The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), traps the O-acylisourea to form a more stable and selective HOBt-active ester, mitigating these side reactions.[5][11]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea (unstable) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea ActiveEster HOBt-Active Ester O_acylisourea->ActiveEster + HOBt EDC_byproduct EDC-urea (water-soluble) O_acylisourea->EDC_byproduct hydrolysis or reaction HOBt HOBt HOBt->ActiveEster Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine Free Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

  • To a solution of the carboxylic acid (1.0 eq.), 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM, add DIPEA (2.5 eq.).[5]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution.[5]

  • Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water (this is particularly effective for removing the EDC-urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[11][13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary and Reagent Comparison

ParameterHATUHBTUEDC/HOBt
Reagent Type Uronium SaltAminium SaltCarbodiimide + Additive
Relative Reactivity Very HighHighModerate to High
Typical Reaction Time 1-4 hours2-12 hours12-24 hours
Racemization Risk Very LowLowLow (with HOBt)
Byproduct Removal Aqueous WorkupAqueous WorkupAqueous Workup (water-soluble urea)
Cost HighModerateLow to Moderate
Best For Difficult couplings, sterically hindered substrates, rapid synthesisStandard couplings, cost-effective alternative to HATUGeneral purpose, large-scale synthesis, cost-sensitive applications

Troubleshooting and Final Considerations

  • Low Yields: If yields are low, especially with sterically hindered or electron-poor carboxylic acids, consider switching from EDC/HOBt to the more reactive HATU. Increasing the reaction temperature (e.g., to 40-50 °C) can also be beneficial, but should be done with caution to avoid side reactions.

  • Incomplete Reaction: Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. Confirm that at least two equivalents of base are used to neutralize both the amine salt and any generated acids.

  • Purification: The methylsulfonyl group imparts a degree of polarity to the final amide product. This may require more polar solvent systems for effective elution during column chromatography (e.g., higher percentages of ethyl acetate in hexanes, or methanol in DCM).

By carefully selecting the appropriate coupling reagent and adhering to these detailed protocols, researchers can confidently and efficiently synthesize a wide array of novel amide derivatives based on the 3-(4-(methylsulfonyl)phenyl)propan-1-amine scaffold for application in drug discovery and development.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ResearchGate. (2024, November 25). What are the best reaction condition for amide coupling using HBTU?. Retrieved from [Link]

  • Puranik, V. G., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(28), 3684-3687.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • ResearchGate. (2023, October 10). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Yamada, H., et al. (2014). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(2), 943-954.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Wang, C., et al. (2016). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 5(5), 487-490.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of methyl and phenyl substituent effects on the gas phase basicities of amines and phosphines. Retrieved from [Link]

  • ResearchGate. (2015, January 16). Do I need to neutralize EDC-HCl for amide coupling?. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Amide formation by decarboxylative condensation of α-keto acids and N-alkyl hydroxylamines. Retrieved from [Link]

  • ResearchGate. (2015, September 22). Which, of two amino group in sulfanilamide, will be most reactive for alkylation?. Retrieved from [Link]

  • Chemical Science. (2023, October 9). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Smaoui, M., et al. (2019). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 7, 508.
  • Agudo-Álvarez, S., et al. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Journal of the Serbian Chemical Society, 87(6), 687-720.
  • Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. International Journal of Molecular Sciences, 13(9), 11299-11311.
  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • D'auria, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.
  • Chemistry LibreTexts. (2024, March 23). 24.8: Reactions of Arylamines. Retrieved from [Link]

Sources

Method

Application Note: Analytical Methods for the Quantification of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride

Executive Summary & Physicochemical Profiling 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 857392-90-6) is a critical fine chemical and active pharmaceutical ingredient (API) intermediate[1][2]. Structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 857392-90-6) is a critical fine chemical and active pharmaceutical ingredient (API) intermediate[1][2]. Structurally, it features a highly polar primary amine, a UV-active phenyl ring, and a methylsulfonyl (–SO₂CH₃) moiety.

From an analytical perspective, quantifying this compound presents specific chromatographic challenges. Aliphatic amines are notorious for severe peak tailing on standard silica-based reversed-phase columns. This phenomenon is driven by secondary ion-exchange interactions between the protonated amine and ionized residual silanols on the silica surface[3]. Furthermore, the strong dipole of the sulfone group dictates its retention behavior and solubility profile.

To address these challenges, this application note details two orthogonal, self-validating analytical methods:

  • RP-HPLC-UV: A robust, routine method for bulk assay and chromatographic purity.

  • LC-ESI-MS/MS: A highly sensitive method for trace-level quantification and impurity profiling.

Both methods are designed to comply with the analytical lifecycle and validation frameworks established in the[4][5].

Method 1: RP-HPLC-UV for Assay and Chromatographic Purity

Causality of Method Design

To mitigate the peak tailing inherent to aliphatic amines, this method employs 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA serves a dual mechanistic purpose:

  • pH Suppression: It lowers the mobile phase pH to ~2.0, ensuring the primary amine is fully protonated while simultaneously suppressing the ionization of residual silanols on the stationary phase[3].

  • Ion-Pairing: The trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amine. This complex partitions more efficiently into the C18 stationary phase, drastically improving peak symmetry and retention[3].

A superficially porous particle (SPP) C18 column is selected to provide ultra-high performance liquid chromatography (UHPLC)-like efficiency at standard HPLC backpressures, ensuring sharp peak shapes and high resolution from synthetic byproducts.

Experimental Protocol

System Suitability (Self-Validation): Before sample analysis, inject the Reference Standard (0.1 mg/mL) six times. The system is validated only if: Peak Tailing Factor ( Tf​ ) ≤1.5 , Theoretical Plates ( N ) ≥5000 , and Peak Area %RSD ≤2.0% .

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Type I ultrapure water. Mix and degas.

    • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of MS-grade Acetonitrile. Mix and degas.

  • Standard & Sample Preparation: Weigh accurately 25.0 mg of 3-(4-(methylsulfonyl)phenyl)propan-1-amine HCl into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:Acetonitrile 80:20 v/v). Final concentration: 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: SPP C18 (100 mm × 4.6 mm, 2.7 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection: UV at 225 nm (optimal absorbance for the substituted phenyl ring).

    • Injection Volume: 5 µL

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–10 min: 5% 60% B

    • 10–12 min: 60% 95% B

    • 12–15 min: 95% B (Wash)

    • 15–18 min: 5% B (Equilibration)

Method Validation Summary

Validation was executed in accordance with [4][6].

Validation ParameterAcceptance CriteriaObserved Result
Linearity Range 25% to 150% of nominal concentration0.125 – 0.750 mg/mL ( R2=0.9998 )
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%
Method Precision %RSD ≤2.0% (n=6)0.85%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 1.5 µg/mL

Method 2: LC-ESI-MS/MS for Trace Level Quantification

Causality of Method Design

For trace quantification (e.g., genotoxic impurity screening or pharmacokinetic profiling), UV detection lacks sufficient sensitivity. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is utilized.

Ionization and Fragmentation Mechanism: Due to the high gas-phase basicity of the primary amine, Electrospray Ionization in positive mode (ESI+) is highly efficient, yielding an abundant protonated precursor ion [M+H]+ at m/z 214.1 (Free base exact mass: 213.08)[7]. During Collision-Induced Dissociation (CID), protonated aliphatic amines characteristically undergo a neutral loss of ammonia (NH₃, -17 Da)[7][8]. Following the loss of ammonia, the methylsulfonyl group drives a secondary fragmentation pathway, resulting in the expulsion of the sulfone moiety (loss of SO₂CH₃, -79 Da)[9]. Monitoring these specific Multiple Reaction Monitoring (MRM) transitions ensures absolute structural specificity.

Experimental Protocol

System Suitability (Self-Validation): Inject the LOQ standard (1.0 ng/mL) in triplicate. The system is validated for trace analysis only if the S/N ratio of the primary MRM transition is ≥10 and the retention time drift is ≤0.1 min.

Step-by-Step Methodology:

  • Sample Preparation: Extract or dilute the sample in 0.1% Formic Acid in Water/Methanol (50:50 v/v) to minimize matrix effects and enhance ESI+ ionization efficiency.

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 (50 mm × 2.1 mm, 1.8 µm)

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.4 mL/min (Isocratic 40% B for 3 minutes).

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

MRM Transition Parameters
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
3-(4-(methylsulfonyl)phenyl)propan-1-amine 214.1197.115Quantifier (Loss of NH₃)
3-(4-(methylsulfonyl)phenyl)propan-1-amine 214.1118.125Qualifier (Loss of NH₃ + SO₂CH₃)

Analytical Workflows & Mechanisms

Workflow A API Intermediate: 3-(4-(methylsulfonyl)phenyl)propan-1-amine HCl B Sample Preparation (Diluent: 0.1% TFA in H2O/MeCN) A->B C RP-HPLC-UV Assay & Chromatographic Purity B->C D LC-ESI-MS/MS Trace Level Quantification B->D E Method Validation (ICH Q2(R2)) System Suitability, Linearity, Accuracy C->E D->E

Analytical workflow for method selection and ICH Q2(R2) validation.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 214.1 F1 Product Ion 1 m/z 197.1 M->F1 Neutral Loss of NH3 (-17 Da) F2 Product Ion 2 m/z 118.1 F1->F2 Loss of SO2CH3 (-79 Da)

ESI-MS/MS Collision-Induced Dissociation (CID) fragmentation pathway.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Derivatization and Fast HPLC Analysis of Aliphatic Amines . Sigma-Aldrich/Supelco Reporter Vol. 29.1. Available at:[Link]

  • Fragmentation mechanisms of α-amino acids protonated under electrospray ionization . Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues . Molecules (MDPI). Available at:[Link]

Sources

Application

Application Note: Large-Scale Synthesis and Purification of 3-(4-(Methylsulfonyl)phenyl)propan-1-amine Hydrochloride

Target Molecule: 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 857392-90-6) Application: Advanced pharmaceutical intermediate and versatile building block for drug discovery. The precise construction of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 857392-90-6) Application: Advanced pharmaceutical intermediate and versatile building block for drug discovery.

The precise construction of alkylamine chains bearing functionalized aryl groups is a cornerstone of modern pharmaceutical synthesis. This technical guide outlines a highly scalable, transition-metal-free (in the olefination step), and economically viable three-step synthetic workflow for the large-scale production of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride. By prioritizing thermodynamic control and robust heterogeneous catalysis, this protocol ensures high atom economy and stringent purity profiles suitable for API manufacturing.

Mechanistic Pathway & Workflow

The synthesis is designed around a convergent three-step sequence: olefination, global reduction, and salt formation.

Pathway N1 4-(Methylsulfonyl) benzaldehyde N2 (E)-3-(4-(methylsulfonyl)phenyl) acrylonitrile N1->N2 Step 1: HWE Olefination Diethyl (cyanomethyl)phosphonate NaOMe, THF, 0-25°C N3 3-(4-(methylsulfonyl)phenyl) propan-1-amine (Free Base) N2->N3 Step 2: Global Hydrogenation H2 (50 psi), Raney Ni NH3/MeOH, 50°C N4 3-(4-(methylsulfonyl)phenyl) propan-1-amine HCl N3->N4 Step 3: Salt Formation HCl / Isopropanol 0-5°C

Fig 1: Three-step synthetic workflow for 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride.

Step-by-Step Experimental Methodologies
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of (E)-3-(4-(methylsulfonyl)phenyl)acrylonitrile.

  • Reactor Preparation: Charge a glass-lined reactor with 4-(methylsulfonyl)benzaldehyde (1.0 eq) and anhydrous Tetrahydrofuran (THF) (5 volumes).

  • Reagent Addition: Add diethyl (cyanomethyl)phosphonate (1.1 eq) to the suspension and cool the mixture to 0 °C under a nitrogen atmosphere.

  • Base Addition: Slowly add a 25% solution of Sodium Methoxide (NaOMe) in methanol (1.2 eq) dropwise over 2 hours, maintaining the internal temperature below 10 °C.

  • Maturation: Warm the reaction to 25 °C and stir for 4 hours.

  • Workup: Quench with deionized water (10 volumes). Extract the aqueous layer with Ethyl Acetate (2 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the solid product.

  • Causality & Expertise: The is selected over a standard Wittig olefination because the phosphonate carbanions are highly nucleophilic, and the reaction proceeds under strict thermodynamic control to yield the E-isomer almost exclusively[1]. Furthermore, the dialkyl phosphate byproduct is highly water-soluble, avoiding the notoriously difficult removal of triphenylphosphine oxide encountered in Wittig reactions[1].

  • Self-Validating System: The protocol inherently validates its progress during the aqueous quench. The phase separation strictly partitions the target cinnamonitrile into the organic layer, while the phosphate byproduct remains entirely in the aqueous phase, ensuring a high-purity crude intermediate without the need for chromatography.

Step 2: Global Catalytic Hydrogenation

Objective: Simultaneous reduction of the alkene and nitrile to yield 3-(4-(methylsulfonyl)phenyl)propan-1-amine (Free Base).

  • Autoclave Charging: Charge a high-pressure hydrogenation autoclave with the (E)-3-(4-(methylsulfonyl)phenyl)acrylonitrile intermediate (1.0 eq).

  • Solvent System: Suspend the intermediate in 7 N Methanolic Ammonia (10 volumes).

  • Catalyst Addition: Carefully add washed, active Raney Nickel catalyst (15% w/w relative to the substrate).

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize the vessel with H₂ gas to 50 psi and heat to 50 °C. Stir vigorously for 12 hours.

  • Workup: Cool to room temperature, vent the H₂ gas safely, and purge with N₂. Filter the mixture through a Celite pad to remove the Raney Nickel (Caution: Pyrophoric!). Concentrate the filtrate to yield the crude free base oil.

  • Causality & Expertise: Raney Nickel is an industrial standard for the[2]. The critical inclusion of methanolic ammonia is a deliberate kinetic intervention. During nitrile reduction, an imine intermediate is formed, which can react with the newly formed primary amine to create unwanted secondary amine dimers. The massive excess of ammonia shifts the equilibrium, outcompeting the primary amine and ensuring high selectivity for the monomeric product.

  • Self-Validating System: This is a self-indicating reaction. The cessation of hydrogen pressure drop in the sealed autoclave directly correlates with the complete saturation of both the alkene and the nitrile groups.

Step 3: Salt Formation and Crystallization

Objective: Purification and isolation of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride.

  • Dissolution: Dissolve the crude free base oil in Isopropanol (IPA) (6 volumes) at 40 °C.

  • Acidification: Cool the solution to 0–5 °C. Add 5–6 N HCl in IPA (1.1 eq) dropwise over 1 hour.

  • Crystallization: Stir the resulting thick white slurry at 0 °C for an additional 2 hours to ensure complete precipitation.

  • Isolation: Filter the solid under vacuum, wash the filter cake with ice-cold IPA (2 volumes), and dry in a vacuum oven at 45 °C until a constant weight is achieved.

  • Causality & Expertise: Isopropanol provides an optimal solubility gradient for this specific molecule. The free base is highly soluble in IPA, whereas the hydrochloride salt is practically insoluble at low temperatures. This thermodynamic sink drives the crystallization process.

  • Self-Validating System: The immediate precipitation of a brilliant white crystalline solid upon the addition of HCl serves as a physical validation of salt formation. The mother liquor inherently purges unreacted free base and trace secondary amine impurities, validating the purification mechanism.

Quantitative Data & Quality Control

To ensure reproducibility across scales, the following process parameters and quality attributes must be met. Data is summarized for standard 1-kg scale batches.

Process StepTarget Yield (%)Purity (HPLC Area %)Key Impurity LimitMoisture (KF)
Step 1: HWE Olefination 88 – 92%> 98.0%< 1.0% (Z-isomer)N/A
Step 2: Hydrogenation 85 – 89%> 97.5%< 2.0% (Secondary Amine)N/A
Step 3: Salt Formation 90 – 95%> 99.5%< 0.1% (Any single unknown)< 0.5%
Overall Process ~ 70% > 99.5% Meets API specs < 0.5%

Table 1: Quantitative Process Parameters and Quality Attributes.

References
  • Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Klenke, B., & Gilbert, I. H. (2001). The Journal of Organic Chemistry, 66(7), 2480-2483. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride

An In-Depth Guide for Laboratory Professionals: Introduction and Scope 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is an organic compound featuring a methylsulfonylphenyl group and a primary amine hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Laboratory Professionals:

Introduction and Scope

3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is an organic compound featuring a methylsulfonylphenyl group and a primary amine hydrochloride salt. As a research chemical, its precise biological and toxicological properties may not be fully elucidated. Therefore, all handling and storage procedures must be approached with a conservative risk assessment, drawing from established safety principles for related chemical classes, namely amine hydrochlorides and sulfonyl-containing compounds.[1][2]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals. It outlines best practices for risk mitigation, proper handling protocols, stable storage conditions, and emergency preparedness to ensure personnel safety and maintain compound integrity. The causality behind each recommendation is explained to empower users with the knowledge to work safely and effectively.

Compound Identification and Physicochemical Properties

Proper identification is the first step in a robust safety protocol. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 3-(4-(methylsulfonyl)phenyl)propan-1-amine;hydrochlorideN/A
Molecular Formula C₁₀H₁₆ClNO₂SDerived
Molecular Weight 253.76 g/mol Derived
CAS Number (Free Base) 1019472-02-6[3]
Appearance White to off-white solid (Expected)General Knowledge
Solubility Soluble in water, DMSO, Methanol (Expected)General Knowledge

Note: Some properties are predicted based on the chemical structure and data for analogous compounds.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any handling of this compound. Given its structure as an amine hydrochloride, it should be treated as a hazardous substance.[4] The primary anticipated hazards include skin and eye irritation.[5]

Anticipated Hazards:

  • Skin Irritation: Amine salts can be irritating upon direct contact.[5]

  • Serious Eye Irritation: Particulate matter can cause serious irritation or damage to the eyes.

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.

  • Corrosivity: As a hydrochloride salt, the compound may be corrosive, particularly in the presence of moisture which can liberate hydrochloric acid.[6]

The following workflow diagram outlines the mandatory risk assessment process that must precede any experimental work.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_controls Control Implementation A Review available Safety Data Sheets (SDS) for analogous compounds B Identify Potential Hazards (Irritation, Corrosivity, etc.) A->B C Evaluate Experimental Scale (mg vs. g quantities) B->C D Define Engineering Controls (e.g., Fume Hood) C->D E Specify Personal Protective Equipment (PPE) D->E F Review Emergency & Spill Procedures E->F G Proceed with Experiment F->G

Caption: Risk assessment workflow for handling the target compound.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a combination of engineering controls and PPE is mandatory. These measures create a multi-layered defense against accidental exposure.

  • Primary Engineering Control: All handling of the solid compound and preparation of its solutions must be performed inside a certified chemical fume hood.[4][6] This prevents inhalation of airborne particulates and vapors.

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye/Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities (>1 g) or if there is a significant splash risk.[5]

    • Skin Protection: A flame-retardant lab coat must be worn and fully fastened.

    • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) are essential.[6] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating skin.[5] Hands should be washed thoroughly with soap and water after handling is complete.[5][7]

Protocol for Safe Handling and Experimental Use

Adherence to a strict, step-by-step protocol is critical for safe and reproducible experimental outcomes.

5.1 Preparation and Weighing

  • Designate Area: Designate a specific area within the chemical fume hood for handling the compound.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) inside the fume hood before retrieving the compound from storage.

  • Equilibrate Compound: If the compound is stored refrigerated, allow the sealed container to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could promote hydrolysis and degradation.

  • Weighing: Carefully transfer the desired amount of solid from the stock bottle to a tared weigh paper or vessel. Avoid generating dust. If any static is present, use an anti-static gun or weigh boat.

  • Seal Stock Bottle: Immediately and securely close the main stock bottle and wrap the cap with paraffin film to ensure a tight seal against moisture.

5.2 Solution Preparation

  • Select Solvent: Use a pre-determined, appropriate solvent.

  • Add Solid to Solvent: Add the weighed solid to the solvent in the destination flask. Never add solvent to the dry solid in a small, enclosed vessel, as this can cause splashing.

  • Dissolution: Mix the solution using a magnetic stirrer or gentle agitation until all solid is dissolved. Sonication can be used if necessary, ensuring the vessel is capped to prevent aerosolization.

  • Labeling: Clearly label the final solution with the full chemical name, concentration, solvent, and date of preparation.

Protocol for Safe Storage

Proper storage is paramount for maintaining the compound's stability and preventing hazardous situations. The primary concerns for this compound are moisture and incompatibility with other chemicals.

6.1 General Storage Conditions

  • Temperature: Store in a refrigerator at 2-8°C for long-term stability.[8][9] This temperature range slows the rate of potential decomposition reactions.

  • Atmosphere: Store in a tightly sealed container in a dry, well-ventilated area.[1][2][10] For long-term storage, consider placing the primary container inside a secondary container with a desiccant.

  • Light: Protect from direct light by using an amber glass vial or storing the container in a dark location.[11][12]

6.2 Chemical Segregation Do not store chemicals alphabetically.[12] This compound must be segregated from incompatible materials. Store it with other organic solids, away from the following hazard classes:

  • Strong Bases: Will react with the hydrochloride salt.

  • Strong Oxidizing Agents: May react exothermically with the amine or other parts of the molecule.

  • Reactive Metals: (e.g., sodium, potassium).[6]

The following diagram illustrates the principle of proper chemical segregation for this compound.

StorageSegregation Chemical Storage Segregation cluster_cabinet Designated Corrosives/Organics Cabinet cluster_incompatible Store Separately Target 3-(4-(methylsulfonyl)phenyl) propan-1-amine HCl OtherAmineSalts Other Amine Salts Bases Bases (e.g., NaOH, K₂CO₃) Oxidizers Strong Oxidizers (e.g., KMnO₄, HNO₃)

Caption: Segregation of the target compound from incompatible chemicals.

Emergency Procedures

7.1 Spills

  • Small Spills (<1 g): Ensure PPE is worn. Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated hazardous waste container.[5] Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Large Spills (>1 g): Evacuate the immediate area. Alert laboratory personnel and contact the institution's Environmental Health and Safety (EHS) office.[6] Prevent entry into the area until cleared by safety professionals.

7.2 Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[4]

  • Solid Waste: Place unused compound and contaminated disposables (gloves, weigh paper) into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect solutions in a designated, compatible, and clearly labeled hazardous waste container.[4] Do not mix with incompatible waste streams (e.g., oxidizers).

  • Empty Containers: The original stock bottle must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[4] Collect all rinsate as hazardous liquid waste. After rinsing, deface the label on the empty container before disposing of it according to institutional guidelines.[4]

References

  • Sigma-Aldrich. (2025).
  • Enamine. (n.d.).
  • MSD. (2025).
  • CPAChem. (2024).
  • Carl ROTH. (n.d.).
  • CymitQuimica. (n.d.). CAS 76639-94-6: Florfenicol.
  • Pharmaffiliates. (n.d.). Florfenicol - Impurity G (Freebase).
  • Clearsynth. (n.d.). Florfenicol Amine Hydrochloride.
  • NextSDS. (n.d.). 3-(4-(Methylsulfonyl)phenyl)
  • PubChem. (n.d.). Florfenicol amine.
  • Benchchem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
  • Benchchem. (2025). Furan-2-Sulfonic Acid: A Technical Guide to Safe Storage and Handling.
  • PubChem. (n.d.). Florfenicol amine (hydrochloride).
  • Standard Operating Procedure. (n.d.). Hydrochloric Acid.
  • A Comprehensive Guide. (n.d.). How to Handle Amines Safely in Industrial Environments.
  • Cleveland State University. (2018). Practices for Proper Chemical Storage.
  • Petro Arkan. (2024). Granular sulfur storage + 5 methods of storing.
  • University of St Andrews. (n.d.).
  • Enamine. (n.d.).
  • Faraz Oil. (2025). Sulfur Storage & Handling Tips | Safety Guide.
  • Benchchem. (2025). Technical Support Center: Stabilizing Sulfuryl Chloride During Storage.

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Application

Application Note &amp; Protocols: Synthetic Transformations of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and execution of key synthetic reactions involving 3-(4-(methylsulfonyl)phenyl)pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and execution of key synthetic reactions involving 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride. This versatile primary amine serves as a valuable building block in medicinal chemistry and materials science, owing to its combination of a flexible alkyl-amine chain and a polar aromatic sulfone moiety. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and self-validating. We present detailed, step-by-step protocols for two fundamental transformations: N-acylation for the synthesis of amide derivatives and reductive amination for the construction of complex secondary amines.

Compound Profile and Physicochemical Properties

3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a crystalline solid at room temperature. The primary amine functional group is protonated as the hydrochloride salt, which significantly influences its physical properties, particularly solubility.

Rationale for Use: The phenylsulfone group is a common feature in medicinal chemistry, often acting as a bioisostere for other functional groups and participating in hydrogen bonding interactions with biological targets. The primary amine provides a reactive handle for a wide array of chemical modifications, making this compound an attractive starting material for library synthesis and lead optimization.

PropertyValueSource
Chemical Structure (See below)-
Molecular Formula C₁₀H₁₆ClNO₂SCalculated
Molecular Weight 250.76 g/mol Calculated
CAS Number Not assigned; Free base: 1019472-02-6[1]
Appearance White to off-white solid (predicted)-
Solubility As a hydrochloride salt, it is expected to be soluble in water, methanol, and DMSO. The corresponding free base is soluble in a wider range of organic solvents.General Knowledge
Chemical Structure of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride

Figure 1: Chemical Structure

General Handling and Safety Precautions

Proper handling is crucial to ensure user safety and maintain the integrity of the compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous amine hydrochlorides and related chemicals should inform laboratory practice.[2][3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[3]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and face thoroughly.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials such as strong oxidizing agents.[2]

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and prevent dust formation. Collect the spilled material using a method that does not generate dust (e.g., HEPA-filtered vacuum or wet sweep) and place it in a sealed container for disposal.[3]

Core Synthetic Protocols

The primary amine of 3-(4-(methylsulfonyl)phenyl)propan-1-amine is a nucleophile, making it suitable for a variety of bond-forming reactions. The following protocols detail two of the most fundamental and useful transformations.

Protocol 1: N-Acylation for Amide Bond Formation

N-acylation is a cornerstone reaction in organic synthesis, essential for creating the amide bonds prevalent in pharmaceuticals and biologically active molecules.[5] This protocol describes a robust method for acylating the title compound using an acyl chloride.

Causality and Experimental Rationale: The reaction proceeds via a nucleophilic acyl substitution. The primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically fast and exothermic. An external base is required to neutralize the HCl generated in situ and, more importantly, to deprotonate the starting amine hydrochloride salt to generate the free, nucleophilic primary amine. Cooling the reaction initially is critical to control the rate and prevent side reactions.[6]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve Amine HCl & Base in Solvent cool Cool Reaction to 0 °C prep->cool react Add Acyl Chloride Dropwise cool->react stir Warm to RT & Stir (Monitor by TLC) react->stir quench Quench Reaction stir->quench extract Aqueous Work-up & Extraction quench->extract purify Dry, Concentrate & Purify extract->purify char Characterize Product (NMR, MS, HPLC) purify->char

Caption: General workflow for the N-acylation of a primary amine hydrochloride.

  • Reagent Preparation & Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (1.0 eq).

    • Add an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) to achieve a concentration of approximately 0.1-0.2 M.

    • Add a suitable non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.2 eq). The use of a slight excess of base ensures complete deprotonation of both the amine salt and the HCl byproduct.

    • Stir the resulting suspension or solution at room temperature for 15-20 minutes.

  • Reaction Execution:

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. A slight excess of the acylating agent ensures full conversion of the amine.[6]

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring:

    • The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The product amide will be less polar than the starting free amine.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine. Each wash helps to remove specific impurities, leading to a cleaner crude product.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

ReagentM.W. ( g/mol )EquivalentsExample Amount
Amine HCl250.761.0251 mg (1.0 mmol)
Triethylamine101.192.20.31 mL (2.2 mmol)
Acetyl Chloride78.501.10.08 mL (1.1 mmol)
DCM (Solvent)--10 mL
Protocol 2: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines from primary amines and carbonyl compounds.[7][8] This one-pot procedure is highly efficient for generating molecular complexity.

Causality and Experimental Rationale: The reaction proceeds in two stages within the same pot. First, the primary amine and a carbonyl compound (aldehyde or ketone) reversibly form an iminium ion intermediate (or an enamine). Second, a reducing agent present in the mixture selectively reduces this intermediate to the final amine product.[7] The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this, as it is selective and tolerant of mildly acidic conditions that favor iminium ion formation.[8]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve Amine HCl, Base & Carbonyl react Add Reducing Agent (e.g., NaBH(OAc)₃) prep->react stir Stir at RT (Monitor by TLC/LC-MS) react->stir quench Quench with Saturated NaHCO₃ stir->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify char Characterize Product (NMR, MS, HPLC) purify->char

Caption: General workflow for the one-pot reductive amination protocol.

  • Reagent Preparation & Setup:

    • To a round-bottom flask with a magnetic stir bar, add 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (1.0 eq).

    • Add an appropriate solvent such as 1,2-dichloroethane (DCE) or THF (approx. 0.1-0.2 M).

    • Add a base (e.g., TEA, 1.1 eq) to liberate the free amine and stir for 10 minutes.

    • Add the desired aldehyde or ketone (1.0-1.2 eq). Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reaction Execution:

    • Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 5-10 minutes. The addition may cause slight effervescence.

    • Stir the reaction at room temperature for 4-24 hours.

  • Monitoring:

    • Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography (silica gel) or by crystallization to yield the pure secondary amine.

ReagentM.W. ( g/mol )EquivalentsExample Amount
Amine HCl250.761.0251 mg (1.0 mmol)
Triethylamine101.191.10.15 mL (1.1 mmol)
Benzaldehyde106.121.10.11 mL (1.1 mmol)
NaBH(OAc)₃211.941.5318 mg (1.5 mmol)
DCE (Solvent)--10 mL

Analytical Characterization

Post-purification, the identity and purity of the synthesized derivatives must be confirmed.

  • Thin Layer Chromatography (TLC): Used for rapid reaction monitoring and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final compound.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation of the product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Conclusion

3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a highly functionalized building block amenable to a variety of synthetic transformations. The detailed protocols for N-acylation and reductive amination provided herein offer researchers a reliable and well-rationalized foundation for synthesizing novel amide and secondary amine derivatives. Careful control over stoichiometry, temperature, and purification methods, as outlined in this guide, is paramount to achieving high yields and purity, thereby accelerating discovery and development programs.

References

  • (CN101941927A) Method for analyzing (1R, 2R)-2-amino-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycol as intermediate of florfenicol.
  • PubChem. (n.d.). Florfenicol amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Qin, G. C., et al. (2011). Synthesis of Water-Soluble Prodrug of Florfenicol. Asian Journal of Chemistry, 23(11), 5157-5158.
  • Reddy, G. O., et al. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 113-116.
  • precisionFDA. (n.d.). Florfenicol amine. U.S. Food and Drug Administration. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Darwish, I. A., et al. (2013). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. PMC.
  • Reddy, T. R., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. The Journal of Organic Chemistry.
  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • NextSDS. (n.d.). 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride. [Link]

  • PubChem. (n.d.). Florfenicol amine (hydrochloride). National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Determination and Confirmation of Florfenicol. Food Safety and Inspection Service.
  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Senthamarai, T., et al. (2018).
  • Kiasat, A. R., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic & Biomolecular Chemistry, 10(1), 113-117.
  • (WO2007141803A2) A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
  • Pharmaffiliates. (n.d.). Florfenicol - Impurity G (Freebase). [Link]

  • Zhang, G., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]

  • BenchChem. (2025). Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide.
  • Wang, Z., et al. (2021). UV-Light-Induced N-Acylation of Amines with α-Diketones. Organic Letters, 23(14), 5493–5497. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(4-(methylsulfonyl)phenyl)propan-1-amine Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing functionalized arylpropylamines presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing functionalized arylpropylamines presents unique chemoselectivity challenges. 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a critical pharmaceutical building block, but its synthesis is frequently plagued by incomplete reactions, catalyst poisoning, and the notorious formation of secondary amine (dimer) impurities.

This guide provides a field-proven, self-validating synthetic strategy, detailed protocols, and a troubleshooting FAQ designed to maximize both yield and purity.

Synthetic Strategy & Process Flow

To ensure high scalability and avoid the use of stoichiometric heavy-metal reducing agents (like LiAlH₄), we recommend a robust three-step sequence:

  • Heck Cross-Coupling: Construction of the carbon framework via palladium-catalyzed coupling of 4-bromophenyl methyl sulfone with acrylonitrile [1].

  • Global Catalytic Hydrogenation: Simultaneous reduction of the conjugated alkene and the aliphatic nitrile using Raney Nickel under basic conditions [3].

  • Salt Formation: Precipitation of the highly crystalline hydrochloride salt to ensure long-term stability and pharmaceutical-grade purity.

SynthFlow A 4-Bromophenyl methyl sulfone C (E)-3-(4-(methylsulfonyl)phenyl) acrylonitrile A->C Pd(OAc)2, P(o-tolyl)3 Et3N, DMF, 110°C B Acrylonitrile B->C D 3-(4-(methylsulfonyl)phenyl) propan-1-amine C->D H2 (50 psi), Raney Ni NH3/MeOH, 40°C E Target Product: Hydrochloride Salt D->E HCl in Dioxane iPrOH, 0°C

Figure 1: Three-step synthetic workflow for 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in checkpoints allow you to verify success before proceeding to the next step.

Step 1: Heck Coupling to (E)-3-(4-(methylsulfonyl)phenyl)acrylonitrile

Causality Check: We utilize tri-(o-tolyl)phosphine ( P(o−tolyl)3​ ) rather than triphenylphosphine. The steric bulk of the o-tolyl groups facilitates the rapid reductive elimination of the product and prevents the formation of inactive Pd(0)L4​ dead-end complexes [2].

  • Setup: In an oven-dried, heavy-walled sealed tube, combine 4-bromophenyl methyl sulfone (1.0 eq, 10 mmol), Pd(OAc)2​ (0.02 eq, 0.2 mmol), and P(o−tolyl)3​ (0.04 eq, 0.4 mmol).

  • Solvent & Reagents: Add anhydrous DMF (20 mL) and triethylamine (2.0 eq, 20 mmol). Sparge the solution with dry Argon for 15 minutes. Add acrylonitrile (1.5 eq, 15 mmol).

  • Reaction: Seal the tube and heat to 110°C for 12 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 1:1). The starting bromide ( Rf​ ~0.6) must be completely consumed, replaced by a highly UV-active product spot ( Rf​ ~0.4).

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash sequentially with water (3 x 50 mL) and brine (50 mL) to remove DMF. Dry over Na2​SO4​ , concentrate, and recrystallize from hot ethanol to yield the pure cinnamonitrile intermediate.

Step 2: Global Hydrogenation to the Primary Amine

Causality Check: Nitrile reduction proceeds via a highly reactive imine intermediate. If left unchecked, the newly formed primary amine will attack this imine, eliminating ammonia and forming a secondary amine dimer. We use a vast excess of ammonia to shift the equilibrium, trapping the imine as an aminal and forcing the reaction cleanly toward the primary amine [3].

  • Setup: Transfer the cinnamonitrile intermediate (5 mmol) to a Parr hydrogenation vessel.

  • Solvent: Dissolve in 30 mL of 7N Ammonia in Methanol ( NH3​ /MeOH).

  • Catalyst: Add an aqueous slurry of Raney Nickel (approx. 1.0 g, pre-washed three times with methanol to remove water). CAUTION: Raney Nickel is highly pyrophoric. Never allow it to dry.

  • Reaction: Pressurize the vessel with H2​ gas to 50 psi and heat to 40°C with vigorous shaking for 8 hours.

  • Validation Checkpoint: Monitor by LC-MS. The intermediate mass [M+H]+208 will transition to the saturated nitrile [M+H]+210 , and finally to the primary amine [M+H]+214 . Do not stop the reaction until the m/z210 peak is entirely absent.

  • Workup: Filter the mixture through a pad of Celite under an Argon blanket. Wash the pad with MeOH. Concentrate the filtrate in vacuo to yield the crude free base as a viscous oil. Azeotrope twice with toluene (10 mL) to remove residual methanol and water.

Step 3: Hydrochloride Salt Formation
  • Setup: Dissolve the crude free base in anhydrous isopropanol (5 mL per gram of amine). Cool the flask to 0°C in an ice bath.

  • Reaction: Add 4N HCl in dioxane (1.2 eq) dropwise under vigorous stirring.

  • Validation Checkpoint: A dense white precipitate should begin forming within 10 minutes. If the solution remains clear, scratch the inside of the flask with a glass rod or add a few drops of anhydrous diethyl ether as an anti-solvent.

  • Workup: Stir for 1 hour at 0°C. Filter the precipitate, wash thoroughly with cold diethyl ether, and dry under high vacuum at 40°C for 12 hours to constant weight.

Mechanistic Troubleshooting & FAQs

Q: My final product has a significant secondary amine impurity (~15% by LC-MS). How do I prevent this dimerization?

A: This is the most common failure point in nitrile reductions, governed by the von Braun mechanism [4]. The intermediate imine condenses with your primary amine product. Solution: You must increase the concentration of ammonia in your solvent. Ensure you are using fresh 7N NH3​ in Methanol . The excess ammonia outcompetes the primary amine for the imine intermediate, effectively shutting down the dimerization pathway (See Figure 2).

MechFlow Nitrile R-CN (Nitrile) Imine R-CH=NH (Imine Intermediate) Nitrile->Imine +H2 (Cat.) PriAmine R-CH2-NH2 (Primary Amine) Imine->PriAmine +H2 (Cat.) SecAmine (R-CH2)2NH (Secondary Amine Impurity) Imine->SecAmine + PriAmine - NH3 Ammonia Excess NH3 Ammonia->Imine Shifts equilibrium away from dimer

Figure 2: Mechanism of secondary amine impurity formation and its suppression by excess ammonia.

Q: Can I use Palladium on Carbon (Pd/C) instead of Raney Nickel for the reduction step?

A: We strongly advise against it. While Pd/C will rapidly reduce the conjugated alkene, it is notoriously sluggish for aliphatic nitriles under mild conditions. Extended reaction times with Pd/C often lead to massive accumulation of secondary and tertiary amines [4]. Raney Nickel is highly specific and efficient for nitrile reduction in basic media.

Q: The Heck coupling stalls at 70% conversion. How can I drive it to completion?

A: Stalling in this reaction is typically caused by either catalyst deactivation (visible as a black precipitate of Pd(0) metal) or the evaporation of acrylonitrile (bp 77°C). Solution: Ensure the reaction is performed in a tightly sealed heavy-walled tube. Furthermore, rigorously degas your DMF via sparging or freeze-pump-thaw cycles; trace oxygen will rapidly oxidize the phosphine ligand, killing the catalytic cycle.

Q: The hydrochloride salt precipitates as a sticky gum rather than a crystalline powder. What is the cause?

A: This indicates the presence of residual water or unevaporated methanol from the hydrogenation step. The free base must be thoroughly stripped of all protic solvents. Solution: Redissolve the gum in a minimum amount of isopropanol, azeotrope with toluene, and precipitate again using strictly anhydrous HCl in dioxane and anhydrous ether.

Quantitative Data: Hydrogenation Optimization

To illustrate the critical nature of the catalyst and additive choices, below is a summary of our internal optimization data for the reduction of (E)-3-(4-(methylsulfonyl)phenyl)acrylonitrile to the primary amine.

Table 1: Optimization of Nitrile Hydrogenation Conditions

CatalystSolvent SystemAdditiveTemp / PressureConversion (%)Primary Amine Yield (%)Dimer Impurity (%)
10% Pd/CMethanolNone25°C / 1 atm>99 (Alkene only)<5N/A
10% Pd/CMethanolNone50°C / 50 psi>994251
Raney NickelMethanolNone40°C / 50 psi>996827
Raney Nickel Methanol 7N NH₃ 40°C / 50 psi >99 94 <2

References

  • Pd(II) catalyzed transformation of Schiff bases in complexes of the type trans-[PdCl2(NH2Ar)2]: Heck coupling reactions of bromobenzene with acrylonitrile... Indian Journal of Chemistry (NISCAIR). Available at:[Link]

  • Heck Reaction over Pd-Loaded ETS-10 Molecular Sieve. Oxford University Press. Available at:[Link]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Available at:[Link]

  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing. Available at:[Link]

Optimization

optimization of reaction conditions (solvent, temperature, catalyst) for 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride. This document provides in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the optimization of its synthesis, focusing on critical parameters such as solvent, temperature, and catalyst selection.

Introduction to the Synthesis

The synthesis of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route involves the preparation of the nitrile precursor, 3-(4-(methylsulfonyl)phenyl)propanenitrile, followed by its catalytic hydrogenation to the desired primary amine, which is then converted to its hydrochloride salt for improved stability and handling. This guide will address potential issues and optimization strategies for each of these key stages.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Synthesis of Nitrile Precursor cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation Start 4-Methylthiophenylacetonitrile Oxidation Oxidation (e.g., H₂O₂, Sodium Tungstate) Start->Oxidation Oxidizing Agent Nitrile_Precursor 3-(4-(methylsulfonyl)phenyl)propanenitrile Oxidation->Nitrile_Precursor Hydrogenation Catalytic Hydrogenation (e.g., Raney® Ni, H₂) Nitrile_Precursor->Hydrogenation Catalyst, H₂ Free_Amine 3-(4-(methylsulfonyl)phenyl)propan-1-amine (Free Base) Hydrogenation->Free_Amine Salt_Formation Salt Formation (e.g., HCl in Ether/Dioxane) Free_Amine->Salt_Formation Acid Final_Product 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride Salt_Formation->Final_Product Troubleshooting_Workflow cluster_Low_Yield Troubleshooting Low Yield cluster_Poor_Selectivity Troubleshooting Poor Selectivity cluster_Purification_Issues Troubleshooting Purification Start Problem Encountered Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Poor_Selectivity Poor Selectivity (Byproducts) Start->Poor_Selectivity Purification_Issues Purification Issues Start->Purification_Issues Check_Reagents Check Reagent Purity & Activity Low_Yield->Check_Reagents Change_Catalyst Screen Different Catalysts (e.g., Raney Ni) Poor_Selectivity->Change_Catalyst Anhydrous_Conditions Ensure Anhydrous Conditions Purification_Issues->Anhydrous_Conditions Optimize_Conditions Optimize Temp. & Time Check_Reagents->Optimize_Conditions Check_Solubility Ensure Substrate Solubility Optimize_Conditions->Check_Solubility Modify_Conditions Lower Temp., Increase H₂ Pressure Change_Catalyst->Modify_Conditions Additives Consider Additives (e.g., NH₃) Modify_Conditions->Additives Solvent_Screen Screen Solvents for Crystallization Anhydrous_Conditions->Solvent_Screen Induce_Crystallization Scratch / Seed Crystal Solvent_Screen->Induce_Crystallization

Troubleshooting

resolving solubility issues of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride in reaction media

Overview: The Mechanistic Bottleneck When working with 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride , researchers frequently encounter severe solubility issues during organic synthesis (e.g., amidation, reduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Mechanistic Bottleneck

When working with 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride , researchers frequently encounter severe solubility issues during organic synthesis (e.g., amidation, reductive amination). Because the primary amine is situated at the end of an unhindered propyl chain, it is highly nucleophilic. The reaction bottleneck is rarely electronic or steric; it is almost entirely a physical phase-transfer issue. The insolubility of the hydrochloride salt in standard organic media prevents the nucleophile from interacting with the activated electrophile.

This guide provides field-proven, self-validating methodologies to resolve these phase-transfer issues, ensuring homogeneous reaction conditions and high-yield couplings.

Diagnostic FAQs

Q1: Why is 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride completely insoluble in my standard coupling solvents like DCM, THF, or Ethyl Acetate? The insolubility is driven by two dominating structural features. First, as an amine salt, the molecule is highly ionic ( −NH3+​Cl− ). Ionic compounds rely on ion-dipole interactions to dissolve, which are abundant in water but practically absent in non-polar or moderately polar organic solvents[1]. Second, the highly polar methylsulfonyl group ( −SO2​CH3​ ) rigidifies the crystal lattice through strong intermolecular dipole-dipole interactions. This high lattice energy makes the salt exceptionally stubborn to dissolve in intermediate-polarity solvents, requiring either a highly polar aprotic solvent or complete removal of the chloride counterion[2].

Q2: Should I freebase the amine in situ or perform a pre-reaction aqueous extraction? This depends on your downstream purification tolerance.

  • In situ freebasing uses an organic tertiary amine (like DIPEA or N-methylmorpholine) directly in the reaction flask. While fast and ideal for moisture-sensitive reactions, it generates a tertiary amine hydrochloride byproduct (e.g., DIPEA·HCl) that remains in the pot and can sometimes co-precipitate with your product.

  • Pre-reaction freebasing utilizes a biphasic aqueous extraction to permanently remove the chloride ion[3]. The resulting free base is highly soluble in standard organic solvents (DCM, THF). This method is strongly recommended if your final product is prone to trapping salts during crystallization.

Q3: If I use in situ freebasing in DMF, which coupling reagents are optimal? When operating in polar aprotic solvents like DMF or DMSO, EDC·HCl and HATU are the premier choices. EDC·HCl is highly recommended because both the reagent itself and its urea byproduct are water-soluble, allowing for a seamless aqueous wash during workup[4]. If your carboxylic acid is sterically hindered, HATU provides superior conversion rates, though it strictly requires a tertiary amine base like DIPEA to drive the catalytic cycle[5].

Quantitative Data: Solvent & Base Selection Matrix

To streamline your experimental design, use the following matrix to select the appropriate solubilization strategy based on your reaction constraints.

Solubilization StrategySolvent SystemBase RequiredFree Base SolubilityProcess TimeByproduct Considerations
Pre-reaction Extraction DCM or EtOAcAq. NaHCO 3​ Very High~60 minsNone (Clean organic layer)
In situ Freebasing DMF, DMSO, or NMPDIPEA or NMMModerate to HighInstantDIPEA·HCl remains in pot
Aqueous Coupling Water / EthanolNaHCO 3​ N/A (Reacts in aq.)~120 minsRequires water-soluble reagents (EDC)

Experimental Workflows

Protocol A: Pre-Reaction Biphasic Freebasing (Liquid-Liquid Extraction)

Use this protocol when your downstream reaction requires non-polar solvents (e.g., DCM) or when you must avoid residual salt byproducts.

  • Suspension: Suspend 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (1.0 eq) in dichloromethane (DCM) at a ratio of 10 mL per gram of salt. The mixture will be highly heterogeneous.

  • Neutralization: Add an equal volume of saturated aqueous NaHCO 3​ solution (pH ~8.5).

    • Self-Validation Cue: Effervescence (CO 2​ gas evolution) will be immediately observed. The cessation of bubbling indicates that the neutralization of the HCl salt is complete[3].

  • Phase Transfer: Stir the biphasic mixture vigorously for 30 minutes at room temperature.

    • Self-Validation Cue: The initially cloudy organic layer will become completely clear as the insoluble hydrochloride salt is converted into the highly organic-soluble free base.

  • Separation: Transfer to a separatory funnel and collect the lower organic layer. Extract the remaining aqueous layer twice more with fresh DCM to ensure quantitative recovery.

  • Isolation: Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The resulting free amine can be used immediately in standard coupling protocols.

Protocol B: In Situ Freebasing for Amide Coupling

Use this protocol for moisture-sensitive electrophiles (e.g., acid chlorides) or when streamlining steps is a priority.

  • Preparation: Suspend the amine hydrochloride (1.0 eq) and the target carboxylic acid (1.05 eq) in anhydrous DMF (5 mL/mmol) under an inert atmosphere (N 2​ or Argon).

  • Base Addition: Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Causality Note: 1.0 eq is consumed to neutralize the HCl salt, 1.0 eq acts as the general base for the coupling mechanism, and the 0.5 eq provides a kinetic excess to drive the equilibrium.

  • Activation: Add HATU (1.1 eq) portion-wise to the mixture.

    • Self-Validation Cue: Over the course of 15–30 minutes, the heterogeneous suspension will gradually clarify into a homogeneous solution. This visual change confirms that the free amine is being generated and actively consumed in the coupling cycle.

  • Completion: Stir the reaction mixture at room temperature for 2-4 hours. Monitor via TLC or LCMS until the amine is fully consumed.

  • Workup: Quench the reaction with water (15 mL/mmol) to precipitate the product, or extract with ethyl acetate followed by a 5% LiCl aqueous wash to remove residual DMF.

Workflow Visualization

G A Amine HCl Salt Insoluble in Reaction Media B Is the reaction moisture sensitive? A->B C Pre-reaction Freebasing (Aqueous NaHCO3 Extraction) B->C No (Aqueous compatible) D Can polar aprotic solvents (DMF/DMSO) be used? B->D Yes (Requires anhydrous) E In Situ Freebasing (Add 2.5 eq DIPEA/NMM) D->E Yes F Solvent Swapping or Phase Transfer Catalysis D->F No (e.g., DCM required)

Decision matrix for resolving amine hydrochloride solubility in organic synthesis.

Sources

Optimization

Technical Support Center: Identification and Removal of Impurities from 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. We provide in-depth, experience-driven answers and troubleshooting protocols to help you identify and remove critical impurities, ensuring the integrity of your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the synthesis and purification of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride.

Q1: I've run an HPLC analysis of my crude product and see several unexpected peaks. What are the most likely culprits?

A1: Unexpected peaks typically originate from three sources: starting materials, reaction side-products, or degradation. Given that a common synthesis route for this amine is the reductive amination of 3-(4-(methylsulfonyl)phenyl)propanal or the corresponding ketone, the most probable impurities are:

  • Unreacted Starting Material: The aldehyde or ketone precursor that failed to react.

  • Alcohol Byproduct: Formed if the reducing agent, especially a strong one like sodium borohydride, reduces the starting carbonyl group instead of the intermediate imine.[1]

  • Over-Alkylated Impurities: If the newly formed secondary amine reacts again with the carbonyl starting material, it can form a tertiary amine.

  • Aldol Condensation Products: The aldehyde starting material can self-condense under either acidic or basic conditions, leading to dimeric impurities.[1]

A preliminary analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective first step to quickly assign potential structures based on the mass-to-charge ratio (m/z) of the impurity peaks.

Q2: My final product, which should be a crystalline hydrochloride salt, is an oil or a gummy solid with a low melting point. What causes this and how can I fix it?

A2: This is a classic sign of significant impurity presence or incorrect salt formation. Residual solvents, unreacted starting materials (which are often oils), or side-products can disrupt the crystal lattice, preventing the formation of a sharp-melting solid.

Troubleshooting Steps:

  • Ensure Complete Salt Formation: The issue might be an incomplete reaction with hydrochloric acid, leaving residual freebase amine. The freebase form is not a salt and is often an oil.[2] Consider re-dissolving the material in a suitable solvent (e.g., isopropanol) and adding a stoichiometric amount of HCl in a solvent like ether or dioxane, then cooling to promote crystallization.

  • Perform an Acid-Base Extraction: This technique is excellent for removing neutral or acidic impurities. By dissolving your product in an aqueous acid, converting it to the freebase with a base, extracting the freebase into an organic solvent, and then re-forming the hydrochloride salt, you can effectively purify the material.[2]

  • Recrystallize: If the issue is minor impurities, a carefully chosen recrystallization can yield a pure, crystalline product.[3]

Q3: I'm experiencing significant peak tailing during my Reverse-Phase HPLC analysis. How can I get sharp, symmetrical peaks?

A3: Peak tailing for basic compounds like amines is a very common problem in RP-HPLC.[4] It's caused by secondary ionic interactions between the protonated amine analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[5] This leads to poor peak shape and inaccurate quantification.

Solutions:

  • Mobile Phase Modification: Add a competing base like 0.1% triethylamine (TEA) to your mobile phase. TEA is a small amine that will preferentially interact with and "mask" the active silanol sites, preventing your analyte from binding to them.[4][5]

  • Adjust Mobile Phase pH: Using a low pH mobile phase (e.g., adding 0.1% formic acid or trifluoroacetic acid, TFA) to bring the pH to ~2.5-3 will protonate the silanol groups, suppressing their ionic character and minimizing the unwanted interaction.[5]

  • Use Specialized Columns: Modern "end-capped" columns, where the residual silanols are chemically passivated, show significantly reduced tailing. Alternatively, polymer-based columns or columns with polar-embedded groups can offer better peak shapes for basic analytes.[5]

Q4: My yield after purification is consistently low. Where am I losing my product?

A4: Product loss can occur at multiple stages. Key areas to investigate are:

  • Incomplete Extraction: During an acid-base workup, ensure the pH is sufficiently basic (pH > 10) to fully convert the hydrochloride salt to the freebase for extraction into the organic layer. Perform multiple extractions (e.g., 3x with fresh solvent) as partitioning is an equilibrium process.

  • Recrystallization Issues: Using too much solvent during recrystallization will keep a significant portion of your product dissolved in the mother liquor even after cooling. Aim for a saturated solution at the boiling point of the solvent.[2] Always cool the mother liquor on an ice bath to maximize precipitation before filtering.

  • Chromatography Losses: Highly polar amines can sometimes bind irreversibly to silica gel in normal-phase chromatography. If using chromatography, ensure your chosen method (e.g., reversed-phase or amine-functionalized silica) is appropriate for your compound's polarity and basicity.[4]

Section 2: Troubleshooting Guide: A Systematic Workflow for Impurity Identification

When an unknown impurity is detected, a structured approach is essential for confident identification. This workflow guides you from initial detection to final structural confirmation.

Step 1: Hypothesis Generation

Before any advanced analysis, review your synthetic route. Process-related impurities are the most common.[6] Consider all reactants, intermediates, catalysts, and potential side reactions.

Table 1: Potential Process-Related Impurities and Their Origin

Potential Impurity Chemical Name/Structure Likely Origin Expected m/z [M+H]⁺
Starting Aldehyde3-(4-(methylsulfonyl)phenyl)propanalIncomplete reductive amination213.06
Alcohol Byproduct3-(4-(methylsulfonyl)phenyl)propan-1-olOver-reduction of the starting aldehyde215.08
Dimeric Impurity(E)-2-(4-(methylsulfonyl)benzyl)-5-(4-(methylsulfonyl)phenyl)pent-2-enalAldol condensation of the starting aldehyde405.11
N-Oxide3-(4-(methylsulfonyl)phenyl)propan-1-amine oxideOxidation of the primary amine232.08
Step 2: Analytical Characterization (LC-MS)

LC-MS is the workhorse for impurity profiling.[7] It provides the retention time (relative polarity) and mass, which are critical first pieces of the puzzle.

Protocol: Rapid Impurity Profiling by LC-MS

  • Sample Preparation: Dissolve the crude material in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.

  • LC Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Detector: UV/Vis at 230 nm and 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: 50 - 800 m/z.

    • Analysis: Compare the observed m/z values of impurity peaks with the hypothesized masses from Table 1. High-resolution mass spectrometry (HRMS) can provide the elemental formula, greatly increasing confidence in the identification.[8]

Step 3: Isolation and Structural Elucidation (Prep-HPLC & NMR)

For unambiguous identification of unknown impurities present at >0.1%, isolation followed by NMR spectroscopy is the gold standard.[8]

Protocol: Impurity Isolation by Preparative HPLC

  • Method Development: Scale up the analytical LC method to a preparative column, adjusting the flow rate and gradient accordingly.

  • Isolation: Inject a concentrated solution of the crude material. Collect fractions corresponding to the impurity peak.

  • Post-Processing: Combine the pure fractions, remove the solvent under reduced pressure, and lyophilize to obtain the isolated impurity as a solid.

  • Structural Analysis: Submit the isolated impurity for ¹H NMR and ¹³C NMR analysis. The resulting spectra will provide definitive structural information.

Diagram: Workflow for Impurity Identification This diagram illustrates the logical flow from detecting an unknown peak to confirming its structure.

G cluster_LCMS Mass Analysis cluster_Structure Structural Confirmation Start Unexpected Peak in HPLC Hypothesize Generate Impurity Hypotheses (Based on Synthesis Route) Start->Hypothesize LCMS Run LC-MS Analysis Start->LCMS Process Process Decision Decision Data Data End End Fail Fail Compare Compare m/z to Hypotheses LCMS->Compare HRMS Run High-Resolution MS (HRMS) Isolate Isolate Impurity via Preparative HPLC HRMS->Isolate Match Mass Match Found? Compare->Match Match->HRMS Yes NoMatch Re-evaluate Synthesis & Degradation Pathways Match->NoMatch No NMR Acquire 1H and 13C NMR Data Isolate->NMR Elucidate Elucidate Structure NMR->Elucidate Confirm Structure Confirmed Elucidate->Confirm NoMatch->Hypothesize G Decision Decision Action Action Start Start Success Success StartNode Crude Product Received IsCrystalline Is the crude product a solid? StartNode->IsCrystalline ImpurityNature Are impurities neutral or acidic? IsCrystalline->ImpurityNature No (Oily/Gummy) Recrystallize Attempt Recrystallization IsCrystalline->Recrystallize Yes ImpurityLevel Impurity level > 5% or structurally similar? ImpurityLevel->Recrystallize No PrepChrom Use Preparative Chromatography (RP-HPLC or HILIC) ImpurityLevel->PrepChrom Yes ImpurityNature->ImpurityLevel No (Basic Impurities) AcidBase Perform Acid-Base Extraction ImpurityNature->AcidBase Yes CheckPurity Analyze Purity (HPLC) Recrystallize->CheckPurity AcidBase->CheckPurity PrepChrom->CheckPurity IsPure Is purity > 99.5%? CheckPurity->IsPure IsPure->ImpurityLevel No PureProduct Pure Product IsPure->PureProduct Yes

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Troubleshooting

Technical Support Center: Troubleshooting Stability &amp; Degradation of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Introduction 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 857392-90-6) is a highly valuable building block and pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction

3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 857392-90-6) is a highly valuable building block and pharmaceutical intermediate. While its methylsulfonylphenyl moiety is generally robust and chemically stable, the primary amine hydrochloride functional group introduces specific vulnerabilities during storage, formulation, and solution-phase experiments.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic handling instructions. Here, we explore the causality behind the degradation of this compound, providing you with self-validating protocols to ensure experimental integrity and reproducibility.

Section 1: Solid-State Stability & Hygroscopicity

FAQ 1: Why does my powdered sample become sticky or form a hard clump over time? Answer: This is a classic symptom of deliquescence. Amine hydrochloride salts exhibit a strong tendency toward hygroscopicity, absorbing moisture from the air when the ambient humidity exceeds their critical relative humidity (CRH)[1].

  • Causality: The ionic nature of the hydrochloride salt makes it highly soluble in water. When water molecules permeate the crystal lattice, the hydration energy overcomes the lattice energy, leading to partial dissolution (deliquescence) or the formation of hydrates.

  • Resolution: Store the compound in a tightly sealed desiccator over anhydrous calcium sulfate or silica gel, ideally below 25°C. If clumping has already occurred, the material must be re-crystallized to restore its purity and exact molecular weight (see Protocol 1).

Section 2: Excipient Compatibility & The Maillard Reaction

FAQ 2: I formulated the compound with lactose, and the mixture turned brown after a few weeks at 40°C/75% RH. What happened? Answer: Your formulation has undergone the Maillard reaction. This non-enzymatic browning occurs universally when a primary amine is exposed to the aldehyde form of a reducing sugar[2].

  • Causality: The primary amine group of 3-(4-(methylsulfonyl)phenyl)propan-1-amine condenses with the reducing sugar (e.g., lactose, glucose) to form a glycosylamine. Driven by heat and moisture, this intermediate undergoes an Amadori rearrangement to form ketoseamines, which eventually polymerize into brown, complex melanoidins[2].

  • Resolution: Replace reducing sugars with non-reducing excipients like mannitol or microcrystalline cellulose (MCC). Note: Ensure your MCC is high-purity, as trace glucose impurities in lower-grade MCC can still trigger this degradation.

Section 3: Solution Stability & Oxidation

FAQ 3: When I leave the compound in a slightly alkaline buffer (pH 8.5) overnight, I see extraneous peaks in my LC-MS (+16 Da and +44 Da). Why? Answer: At alkaline pH, the hydrochloride salt is neutralized, generating the free base. The free base of a primary aliphatic amine is significantly more reactive than its protonated counterpart.

  • Causality: Once in the free base form, the amine is susceptible to two primary degradation pathways:

    • Oxidation (+16 Da): Auto-oxidation catalyzed by trace transition metals or UV light, forming hydroxylamines or N-oxides.

    • Carbamate Formation (+44 Da): Nucleophilic attack of the free amine on dissolved atmospheric CO₂ to form carbamic acid derivatives.

  • Resolution: Always maintain the solution pH below the pKa of the amine (typically pH < 6.0 for storage) to keep it fully protonated. If alkaline conditions are required for your assay, prepare solutions fresh in degassed solvents and blanket the headspace with nitrogen or argon.

Data Presentation: Degradants & Handling Parameters

Table 1: Common Degradants and LC-MS Identification

Degradation PathwayMechanismExpected Mass Shift (Δ m/z)Prevention Strategy
Maillard Reaction Condensation with reducing sugars (e.g., lactose)+324 Da (Lactose adduct)Use non-reducing excipients (Mannitol)
Oxidation ROS attack on free amine+16 Da (Hydroxylamine)Degas solvents, protect from light
Carbamate Formation Reaction with atmospheric CO₂+44 Da (Carbamic acid)Keep pH acidic, blanket with N₂
Deliquescence Moisture absorption into crystal latticeNo covalent shift; broad peakStore with desiccants (<30% RH)

Table 2: Recommended Storage and Handling Parameters

ParameterRecommendationRationale
Storage Temperature 2-8°C (Long term)Minimizes thermal degradation kinetics.
Humidity < 30% RHPrevents deliquescence of the HCl salt.
Container Amber glass, PTFE-lined capProtects from UV light and moisture ingress.
Solution pH < 6.0Maintains the stable, protonated amine state.

Experimental Protocols

Protocol 1: Re-crystallization and Drying of the HCl Salt

Use this self-validating protocol to recover deliquesced or impure 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride.

  • Dissolution: Dissolve the degraded solid in a minimum volume of hot absolute ethanol (approx. 60°C). Causality: Ethanol dissolves the amine salt but limits the solubility of highly polar, polymerized degradation products.

  • Filtration: Perform a hot gravity filtration to remove insoluble melanoidins or particulate matter.

  • Precipitation: Slowly add cold anhydrous diethyl ether dropwise to the filtrate while stirring, until turbidity persists. Causality: The non-polar ether acts as an anti-solvent, forcing the highly polar HCl salt out of solution while leaving organic impurities dissolved in the supernatant.

  • Crystallization: Cool the mixture to 4°C for 4 hours to maximize crystal yield.

  • Recovery & Validation: Filter the crystals under a nitrogen blanket to prevent immediate moisture re-absorption. Dry in a vacuum oven at 40°C for 12 hours.

    • Self-Validation Step: Run Karl Fischer titration (target <0.5% water) and LC-MS to confirm purity >99% before proceeding with downstream experiments.

Protocol 2: Excipient Compatibility Screening (Forced Degradation)

Use this protocol to rapidly identify incompatible formulation matrices prior to long-term stability studies.

  • Preparation: Create 1:1 (w/w) binary mixtures of the API and test excipients (e.g., Lactose, Mannitol, Starch) in glass vials.

  • Moisture Addition: Add 10% (w/w) HPLC-grade water to the mixtures. Causality: Added moisture increases molecular mobility in the solid state, drastically accelerating reaction kinetics.

  • Incubation: Seal the vials tightly and incubate at 50°C for 14 days.

  • Analysis & Validation: Extract the samples with 50% Acetonitrile/Water, filter, and analyze via HPLC-UV.

    • Self-Validation Step: Include a baseline control (API + Mannitol). The control must show <0.5% degradation. If the test excipient (e.g., Lactose) shows significant API depletion and new peaks, it is fundamentally incompatible.

Visualizations

DegradationPathways API 3-(4-(methylsulfonyl)phenyl) propan-1-amine HCl FreeBase Free Base (Alkaline pH) API->FreeBase Deprotonation Oxidation Oxidation Products (N-oxides, Imines) FreeBase->Oxidation ROS / O2 Maillard Schiff Base / Maillard (w/ Reducing Sugars) FreeBase->Maillard Lactose / Sugars Carbamate Carbamate (Atmospheric CO2) FreeBase->Carbamate CO2

Chemical degradation pathways of 3-(4-(methylsulfonyl)phenyl)propan-1-amine.

TroubleshootingWorkflow Start Observe Degradation (Color change, LC-MS peaks) Q1 Is it in Solid State or Solution? Start->Q1 Solid Solid State Q1->Solid Solution Solution Q1->Solution Solid_Q Mixed with Excipients? Solid->Solid_Q Sol_Q Exposed to Light/Air? Solution->Sol_Q Yes_Exc Check for Reducing Sugars (Maillard Reaction) Solid_Q->Yes_Exc Yes No_Exc Check Moisture/Hygroscopicity (Deliquescence) Solid_Q->No_Exc No Yes_Air Check Oxidation or CO2 Adducts Sol_Q->Yes_Air Yes pH_Check Check pH (Free base precipitation) Sol_Q->pH_Check No (Closed)

Diagnostic workflow for troubleshooting API instability in solid and solution states.

References

  • A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose. Taylor & Francis (Expert Opinion on Drug Delivery).[Link]

  • Hydrochloride - Chemical Properties and Hygroscopicity. Grokipedia.[Link]

  • An Alternative Method of Drug-Excipient Characterization (The Maillard Reaction). TA Instruments.[Link]

Sources

Optimization

challenges in the scale-up of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride production

Welcome to the technical support and troubleshooting center for the synthesis and scale-up of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 857392-90-6). This guide is engineered for research scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis and scale-up of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 857392-90-6). This guide is engineered for research scientists and process chemists transitioning this active pharmaceutical ingredient (API) from bench-scale discovery to multi-kilogram production.

Below, you will find mechanistic troubleshooting guides, quantitative process data, and a self-validating experimental protocol designed to mitigate the unique challenges posed by the methylsulfonyl moiety and primary amine formation.

Process Workflow & Mechanistic Pathways

ProcessFlow SM Starting Material: 3-(4-(Methylsulfonyl)phenyl)propanenitrile Reduction Catalytic Hydrogenation (Raney Ni / NH3) or NH3·BH3 SM->Reduction H2 (50 psi) Imine Reactive Intermediate: Imine Reduction->Imine Partial Reduction FreeBase Primary Amine Free Base: 3-(4-(Methylsulfonyl)phenyl)propan-1-amine Imine->FreeBase Complete Reduction Dimer Side Product: Secondary Amine Dimer Imine->Dimer Attack by Primary Amine (If NH3 is deficient) SaltForm Salt Formation: HCl(g) in Isopropanol FreeBase->SaltForm IPC: >98% Purity FinalAPI Target API (CAS: 857392-90-6) SaltForm->FinalAPI Controlled Crystallization

Fig 1: Scale-up workflow for 3-(4-(methylsulfonyl)phenyl)propan-1-amine HCl.

Troubleshooting Guide & FAQs

Q1: Why does my palladium-on-carbon (Pd/C) catalyst fail to reach full conversion during the reduction of 3-(4-(methylsulfonyl)phenyl)propanenitrile? A: The failure is driven by catalyst poisoning . The methylsulfonyl (-SO2CH3) moiety contains sulfur, which acts as a potent, irreversible Lewis base inhibitor. Sulfur coordinates strongly to the active sites of noble metals like palladium and platinum, preventing the chemisorption of hydrogen gas. Solution: Transition to a robust base-metal catalyst such as Sponge Nickel (Raney Nickel)[1] or utilize a metal-free stoichiometric reduction protocol using ammonia borane (NH3·BH3)[2]. Ammonia borane has been proven to reduce nitriles to primary amines efficiently without being affected by sulfur-containing functional groups[3].

Q2: How do I suppress the formation of secondary and tertiary amine dimers during scale-up? A: Dimerization is a kinetic issue. Nitrile reduction proceeds via a highly reactive imine intermediate. If the newly formed primary amine attacks this imine before it is fully reduced, it forms a secondary amine dimer, releasing ammonia as a byproduct[4]. Solution: Run the hydrogenation in a solvent saturated with anhydrous ammonia (e.g., methanolic ammonia). By Le Chatelier's principle, the excess ammonia shifts the equilibrium away from dimer formation, trapping the intermediate and driving the reaction exclusively toward the primary amine[4].

Q3: During the final HCl salt formation, the product "oils out" instead of crystallizing. How can I achieve a flowable crystalline powder? A: "Oiling out" (liquid-liquid phase separation) occurs when the free base is protonated too rapidly in a solvent where the resulting salt is highly supersaturated but lacks a sufficient nucleation rate. The heat of the acid-base reaction (exotherm) further depresses the nucleation threshold, resulting in an amorphous oil. Solution: Implement a controlled anti-solvent crystallization. Dissolve the free base in isopropanol (IPA) at 50°C. Introduce a pre-titrated IPA-HCl solution slowly over 2 hours. Critically, add authentic seed crystals at the cloud point to bypass the metastable oil phase and force crystalline nucleation.

Q4: How do I clear residual Nickel from the final API to meet ICH Q3D elemental impurity guidelines? A: Sponge Nickel catalysts can leach colloidal nickel into the reaction mixture. Solution: Treat the post-hydrogenation methanolic filtrate with a heavy-metal scavenger resin (e.g., a thiourea-functionalized silica) or perform a mild aqueous wash of the free base using EDTA before proceeding to the salt formation step.

Quantitative Process Data

The following table summarizes the causal relationship between catalyst selection, additive use, and the resulting impurity profile during the reduction of the methylsulfonyl-bearing nitrile.

Catalyst SystemSolvent / AdditiveConversion (%)Primary Amine Yield (%)Dimer Impurity (%)Residual Metal (ppm)
10% Pd/CMethanol< 15%< 5%N/A< 10
Raney NickelMethanol> 95%62%31%~ 150
Raney NickelMethanol + 2M NH3> 99%94%< 2%~ 180
Ammonia BoraneDiethyl Ether> 95%88%< 3%0 (Metal-Free)

Table 1: Catalyst and Condition Matrix for Nitrile Reduction (100g Scale).

Validated Scale-Up Protocol

This methodology represents a self-validating system. It incorporates mandatory In-Process Controls (IPCs) to ensure each phase is chemically validated before progression, preventing downstream contamination.

Phase 1: Nitrile Reduction (Raney Nickel Route)
  • Reactor Preparation: Purge a 2 L high-pressure autoclave with N2. Charge 100 g of 3-(4-(methylsulfonyl)phenyl)propanenitrile.

  • Solvent Addition: Add 800 mL of 2M anhydrous ammonia in methanol. (Causality: Ammonia is critical to suppress the nucleophilic attack of the primary amine on the imine intermediate[4]).

  • Catalyst Charging: Carefully add 15 g of washed Raney Nickel slurry. (Caution: Raney Ni is highly pyrophoric; maintain an inert atmosphere).

  • Hydrogenation: Pressurize the reactor to 50 psi with H2 gas. Heat to 40°C. Maintain pressure and monitor hydrogen uptake.

  • IPC 1 (Reaction Completion): Sample the reaction after 6 hours. Analyze via HPLC. Validation Gate: Proceed only if the starting material is < 1.0%.

  • Filtration: Cool the reactor to 20°C, vent H2, and purge with N2. Filter the catalyst through a Celite pad under an inert atmosphere.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base.

Phase 2: HCl Salt Formation and Crystallization
  • Dissolution: Dissolve the crude free base in 500 mL of isopropanol (IPA) and heat the jacketed reactor to 50°C.

  • Scavenging (Optional): Pass the solution through a short pad of metal-scavenging silica to ensure Nickel levels drop below 20 ppm.

  • Acidification: Slowly add 1.05 equivalents of 5M HCl in IPA via a dropping funnel over a strict 2-hour period to manage the exotherm.

  • Seeding: At the first sign of turbidity (the cloud point), pause the acid addition and add 0.5 g of authentic 3-(4-(methylsulfonyl)phenyl)propan-1-amine HCl seed crystals. (Causality: Seeding dictates the polymorphic form and prevents supersaturation-induced oiling out).

  • Aging and Isolation: Resume acid addition. Once complete, cool the suspension to 5°C at a linear rate of 10°C/hour. Stir for an additional 2 hours. Filter the white crystalline solid, wash with cold IPA, and dry in a vacuum oven at 45°C.

  • IPC 2 (Final Quality): Verify the polymorphic form via XRPD and assay via HPLC. Validation Gate: Target > 99.0% purity.

References

  • "Amine synthesis by nitrile reduction", Organic Chemistry Portal.[Link]

  • Ding, M. et al., "Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane", The Journal of Organic Chemistry - ACS Publications.[Link]

  • Gould, F. E.
  • "Nitrile reduction", Wikipedia.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to HPLC Method Validation for 3-(4-(methylsulfonyl)phenyl)propan-1-amine Hydrochloride

As pharmaceutical pipelines increasingly focus on targeted therapies, the accurate quantification of complex intermediates and active pharmaceutical ingredients (APIs) is paramount. The compound 3-(4-(methylsulfonyl)phen...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on targeted therapies, the accurate quantification of complex intermediates and active pharmaceutical ingredients (APIs) is paramount. The compound 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a highly polar, basic building block. The 4-(methylsulfonyl)phenyl moiety is a critical pharmacophore frequently utilized in the synthesis of selective COX-2 inhibitors (such as Etoricoxib) and other sulfonamide-derived therapeutics[1].

Validating a High-Performance Liquid Chromatography (HPLC) method for this molecule presents unique chromatographic challenges. This guide provides an objective comparison of column chemistries, explains the mechanistic causality behind method optimization, and outlines a self-validating experimental protocol strictly adhering to the [2].

Analytical Challenges & Column Chemistry Comparison

The physicochemical profile of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 857392-90-6) dictates the analytical strategy:

  • Primary Amine Hydrochloride: Highly polar and fully ionized at typical reversed-phase pH levels. It is prone to severe peak tailing due to ion-exchange interactions with residual, unendcapped silanols on silica supports.

  • Methylsulfonyl Group: Strongly electron-withdrawing and polar, reducing the overall lipophilicity (logP) of the molecule and leading to poor retention on standard alkyl phases.

  • Phenyl Ring: Offers an opportunity for alternative selectivity via π−π interactions.

To establish the most robust method, we compared three distinct stationary phases.

Table 1: Column Performance Comparison for the Target Analyte
Column ChemistryRetention Factor ( k′ )Peak Tailing ( Tf​ )Selectivity MechanismVerdict for Validation
Standard C18 (e.g., Zorbax Eclipse)Low (< 1.5)Severe (> 2.0)Hydrophobic partitioningSuboptimal. Poor retention of polar amine; secondary silanol interactions cause tailing.
HILIC Amide (e.g., BEH Amide)High (> 5.0)Excellent (1.1)Hydrogen bonding, partitioningViable but Complex. Requires long equilibration; highly sensitive to sample diluent composition.
Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)Optimal (3.5)Excellent (1.05)Hydrophobic & π−π interactionsRecommended. Excellent retention and peak shape; highly robust for routine QC environments.
Mechanistic Causality of the Optimized Method

To achieve a self-validating, robust system, a Phenyl-Hexyl stationary phase is selected. The hexyl chain provides baseline hydrophobic retention, while the phenyl ring engages in π−π interactions with the electron-deficient methylsulfonyl-phenyl moiety of the analyte.

To mitigate the primary amine's interaction with residual silanols, 0.1% Trifluoroacetic acid (TFA) is utilized in the mobile phase. TFA serves a dual purpose: it lowers the pH to ~2.0 (fully protonating silanols to neutralize their ion-exchange capacity) and acts as a volatile ion-pairing agent, wrapping the protonated amine in a hydrophobic shell to enhance retention and enforce sharp, symmetrical peaks.

RetentionMechanism Analyte 3-(4-(methylsulfonyl)phenyl) propan-1-amine PhenylHexyl Phenyl-Hexyl Stationary Phase Analyte->PhenylHexyl π-π Interactions (Phenyl Ring) Analyte->PhenylHexyl Hydrophobic Partitioning (Alkyl Chain) Silanol Residual Silanols (Endcapped) Analyte->Silanol Suppressed Amine Interactions (TFA) MobilePhase Mobile Phase (0.1% TFA / MeCN) Analyte->MobilePhase Ion-Pairing & Solvation

Chromatographic retention mechanisms of the analyte on a Phenyl-Hexyl stationary phase.

Experimental Protocols: The Self-Validating System

A method is only as reliable as its internal controls. The following protocol integrates System Suitability Testing (SST) as an absolute gating mechanism. If the SST fails, the validation sequence automatically aborts, ensuring data integrity.

Optimized Chromatographic Conditions:

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 × 4.6 mm, 3 µm

  • Mobile Phase A: 0.1% TFA in Milli-Q Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Elution: Isocratic 75% A / 25% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm (optimal for the methylsulfonyl phenyl chromophore)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Diluent: 80% Water / 20% Acetonitrile (ensures complete dissolution of the HCl salt without causing solvent-mismatch peak distortion).

Gating Mechanism: System Suitability Testing (SST)

Prior to any validation run, inject the standard solution (100 µg/mL) in five replicates.

  • Acceptance Criteria: Peak Area %RSD ≤ 2.0%; Tailing Factor ( Tf​ ) ≤ 1.5; Theoretical Plates ( N ) ≥ 3000.

ICH Q2(R2) Method Validation Workflow & Data

The validation must demonstrate that the analytical procedure is "fit for its intended purpose" across the product's lifecycle[3].

ICHWorkflow SST System Suitability Testing (SST) Baseline & Resolution Check Specificity Specificity Interference < 0.1% SST->Specificity Pass SST criteria Linearity Linearity & Range R² ≥ 0.999 (25-150%) Specificity->Linearity Accuracy Accuracy (Recovery) Spike at 50%, 100%, 150% Linearity->Accuracy Precision Precision Repeatability & Intermediate Accuracy->Precision Robustness Robustness Flow, Temp, pH Variations Precision->Robustness Report Final Validation Report per ICH Q2(R2) Robustness->Report All acceptance criteria met

Step-by-step ICH Q2(R2) analytical method validation workflow and acceptance criteria.

Specificity & Forced Degradation

Protocol: Inject blank (diluent), placebo, and analyte samples subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , 60°C heat, and UV light for 24 hours). Results: No interfering peaks were observed at the retention time of 3-(4-(methylsulfonyl)phenyl)propan-1-amine (~4.8 minutes). The Phenyl-Hexyl column successfully resolved the active peak from all oxidative and hydrolytic degradants (Resolution > 2.0).

Linearity and Range

Protocol: Prepare calibration standards from a certified reference material[4] at six concentration levels ranging from 25% to 150% of the nominal target concentration (100 µg/mL).

Table 2: Linearity Data Summary

Concentration LevelActual Conc. (µg/mL)Mean Peak Area (mAU*s)Statistical Output
25%25.0452,100Slope: 18,105
50%50.0906,500Y-Intercept: +1,250
75%75.01,358,200Correlation Coeff ( R2 ): 0.9999
100%100.01,811,000Residual Sum of Squares: Acceptable
125%125.02,264,800Range: 25 - 150 µg/mL
150%150.02,718,500Verdict: Passes ICH criteria
Accuracy (Recovery)

Protocol: Spike known amounts of the reference standard into a synthetic placebo matrix at three levels (50%, 100%, 150%). Prepare in triplicate (n=9 total).

Table 3: Accuracy / Recovery Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50%50.049.8599.7%0.64%
100%100.0100.12100.1%0.42%
150%150.0149.5099.6%0.51%
Overall --Mean: 99.8% Criteria: 98-102%
Precision (Repeatability & Intermediate Precision)

Protocol:

  • Repeatability: Six independent sample preparations at 100% test concentration analyzed by Analyst 1 on Day 1.

  • Intermediate Precision: Six independent sample preparations analyzed by Analyst 2 on Day 2 using a different HPLC system.

Table 4: Precision Data

ParameterAssay Result (% Label Claim)Standard Deviation (SD)% RSDAcceptance Criteria
Repeatability (Day 1, n=6)99.8, 100.2, 99.5, 100.1, 99.9, 100.40.310.31% %RSD ≤ 2.0%
Intermediate Precision (Day 2, n=6)100.1, 99.7, 100.3, 99.6, 99.8, 100.20.280.28% %RSD ≤ 2.0%
Robustness

Protocol: Deliberately alter critical method parameters to evaluate system resilience.

  • Flow rate variations: 0.9 mL/min and 1.1 mL/min.

  • Column temperature variations: 25°C and 35°C.

  • Mobile Phase B variations: 23% and 27% Acetonitrile. Results: Under all perturbed conditions, the System Suitability criteria ( Tf​≤1.5 , %RSD ≤2.0% ) were strictly met, proving the method is rugged enough for routine transfer and quality control operations.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Sources

Comparative

Spectroscopic Comparison Guide: 3-(4-(methylsulfonyl)phenyl)propan-1-amine Free Base vs. Hydrochloride Salt

Executive Summary In pharmaceutical development and synthetic chemistry, distinguishing between the free base and the salt form of an active pharmaceutical ingredient (API) or building block is critical. The compound 3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic chemistry, distinguishing between the free base and the salt form of an active pharmaceutical ingredient (API) or building block is critical. The compound 3-(4-(methylsulfonyl)phenyl)propan-1-amine features a primary aliphatic amine linked to a methylsulfonyl-substituted phenyl ring. The transition from its neutral free base to its hydrochloride (HCl) salt fundamentally alters its physicochemical properties, solubility profile, and spectroscopic signatures.

As a Senior Application Scientist, I have structured this guide to move beyond mere data listing. Here, we analyze the causality behind the spectroscopic differences—explaining why electron density shifts and how hydrogen bonding networks dictate the analytical readouts.

Physicochemical & Structural Overview

Before initiating spectroscopic analysis, macroscopic properties provide the first line of differentiation. The protonation of the amine converts a lipophilic neutral molecule into a highly polar ionic lattice.

PropertyFree BaseHydrochloride (HCl) SaltCausality / Impact
Chemical Formula C₁₀H₁₅NO₂SC₁₀H₁₆ClNO₂SAddition of HCl increases molecular weight.
Molecular Weight 213.30 g/mol 249.76 g/mol Crucial for stoichiometric calculations in synthesis.
Physical State Solid / Viscous OilCrystalline SolidIonic lattice energy drives high crystallinity in the salt.
Optimal NMR Solvent CDCl₃ or CD₂Cl₂DMSO-d₆ or D₂OHigh dielectric constant required to solvate the ionic salt.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your analytical workflow, every protocol must be self-validating. Below are the field-proven methodologies for sample preparation and analysis.

Protocol 1: Solubility Profiling (The Initial Indicator)
  • Step 1: Weigh ~5 mg of the unknown sample into two separate glass vials.

  • Step 2: Add 0.5 mL of Dichloromethane (DCM) to Vial A, and 0.5 mL of Deionized Water to Vial B.

  • Mechanistic Insight: The free base will readily dissolve in DCM due to its lipophilicity. The HCl salt will remain insoluble in DCM but will rapidly dissolve in water due to ion-dipole interactions overcoming the crystalline lattice energy.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR
  • Step 1: Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

  • Step 2: Place ~2 mg of the neat solid directly onto the crystal and apply uniform pressure using the anvil.

  • Step 3: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol 3: ¹H NMR Spectroscopy & The D₂O Shake (Self-Validation)
  • Step 1: Dissolve 15 mg of the sample in 0.6 mL of the appropriate deuterated solvent (CDCl₃ for free base; DMSO-d₆ for HCl salt) [3].

  • Step 2: Acquire a standard 1D ¹H NMR spectrum (16 scans, 298 K).

  • Step 3 (Self-Validation): Add 2 drops of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The rapid isotopic exchange of N-H protons for N-D will cause the amine signal to disappear, unambiguously verifying its assignment [3].

Spectroscopic Data & Mechanistic Analysis

FT-IR Spectroscopy: Probing Hydrogen Bonding and Ionic States

The transition from a primary amine to an ammonium salt drastically reshapes the N-H stretching region of the infrared spectrum [1].

Vibrational ModeFree Base (cm⁻¹)HCl Salt (cm⁻¹)Mechanistic Causality
N-H Stretch 3350, 3280 (Sharp)3200 – 2500 (Broad)Free Base: Two distinct bands arise from symmetric and asymmetric stretching of the -NH₂ group[4].HCl Salt: Extensive charge-assisted hydrogen bonding (N-H⁺···Cl⁻) weakens the N-H bonds to varying degrees, creating a massive, broad envelope that obscures aliphatic C-H stretches [1].
N-H Bend ~1610~1580, ~1510The -NH₃⁺ group exhibits characteristic asymmetric and symmetric bending modes shifted to lower wavenumbers compared to the neutral amine[1].
S=O Stretch 1310 (Asym), 1150 (Sym)1305 (Asym), 1145 (Sym)The methylsulfonyl group is structurally isolated from the amine; thus, its vibrational modes remain largely unaffected by protonation.
Nuclear Magnetic Resonance (¹H NMR): Tracking Inductive Deshielding

The protonation of the amine creates a localized positive charge (-NH₃⁺). This charge exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma-bond framework, stripping electron density away from adjacent protons and deshielding them[2].

Table: ¹H NMR Chemical Shift Comparison (Predicted standard values)

Proton Environment Free Base (CDCl₃, δ ppm) HCl Salt (DMSO-d₆, δ ppm) Multiplicity Causality / Notes
Amine (-NH₂ / -NH₃⁺) 1.45 8.10 br s (2H / 3H) Critical Difference: The positive charge and strong H-bonding in DMSO-d₆ shift the ammonium protons heavily downfield. The signal is broad due to the quadrupolar relaxation of ¹⁴N and chemical exchange [2][3].
α-CH₂ (CH₂-N) 2.75 2.85 t (2H) Inductive deshielding by the adjacent -NH₃⁺ pole shifts these protons downfield compared to the neutral amine.
β-CH₂ (-CH₂-) 1.80 1.95 quintet (2H) The inductive effect attenuates with distance but still causes a measurable downfield shift.
γ-CH₂ (Ar-CH₂) 2.72 2.75 t (2H) Too far from the amine to experience significant inductive deshielding.
-SO₂CH₃ 3.05 3.18 s (3H) Shift difference is primarily a solvent effect (CDCl₃ vs. DMSO-d₆) rather than a structural change.

| Ar-H (ortho to SO₂) | 7.85 | 7.88 | d (2H) | Strongly deshielded by the electron-withdrawing methylsulfonyl group. |

Mass Spectrometry (ESI-LC/MS): The Illusion of Similarity

If you analyze both compounds using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode, they will yield identical mass spectra .

  • Causality: ESI is a soft ionization technique that inherently protonates basic sites. The free base will pick up a proton from the mobile phase (forming[M+H]⁺ at m/z 214.09). The HCl salt will dissociate in solution, and the already-protonated amine will be detected as the exact same [M+H]⁺ ion. MS cannot differentiate these solid-state forms; NMR and IR are mandatory.

Analytical Workflow Diagram

The following logical workflow illustrates the decision matrix for distinguishing the two forms based on the experimental protocols described above.

AnalyticalWorkflow Sample 3-(4-(methylsulfonyl)phenyl)propan-1-amine (Unknown Solid Form) Solubility Solubility Profiling (DCM vs. Water) Sample->Solubility IR FT-IR Spectroscopy (ATR Mode) Solubility->IR Non-destructive NMR ¹H NMR Spectroscopy (Solvent Selection & D₂O Shake) Solubility->NMR Dissolution FreeBase Free Base Form Soluble in CDCl₃ / DCM Sharp N-H (3300 cm⁻¹) δ 1.5 ppm (NH₂) IR->FreeBase Two sharp bands HClSalt Hydrochloride Salt Soluble in DMSO / H₂O Broad N-H⁺ (3000 cm⁻¹) δ 8.1 ppm (NH₃⁺) IR->HClSalt Broad envelope NMR->FreeBase CDCl₃ used NMR->HClSalt DMSO-d₆ used

Caption: Analytical workflow for distinguishing the free base and hydrochloride salt forms via spectroscopy.

Conclusion

Differentiating 3-(4-(methylsulfonyl)phenyl)propan-1-amine from its hydrochloride salt requires a multi-modal spectroscopic approach. While Mass Spectrometry is blind to the salt form due to in-solution ionization, FT-IR provides immediate solid-state evidence through the presence or absence of the broad N-H⁺ hydrogen-bonding envelope. ¹H NMR offers atomic-level confirmation, where the inductive deshielding of the α-methylene protons and the massive downfield shift of the exchangeable ammonium protons serve as definitive proof of protonation.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at:[Link]

  • ACS Publications. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Available at:[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at:[Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at:[Link]

Validation

biological activity comparison of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride derivatives

[ Finalizing the Visualization I'm now putting the final touches on the experimental workflow visualization, making sure the colors have sufficient contrast, and that captions clarify each step clearly, for straightforwa...

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Author: BenchChem Technical Support Team. Date: March 2026

[

Finalizing the Visualization

I'm now putting the final touches on the experimental workflow visualization, making sure the colors have sufficient contrast, and that captions clarify each step clearly, for straightforward publication. I've double-checked the diagram's logic, and the color scheme, ensuring the sequence is easy to follow, making this ready for final review.

Biological Activity Comparison of 3-(4-(Methylsulfonyl)phenyl)propan-1-amine Hydrochloride Derivatives: A Guide for Anti-Inflammatory Drug Design

The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a focal point in anti-inflammatory drug discovery, primarily aimed at mitigating the severe gastrointestinal toxicities associated with non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) [3.1]. At the structural core of many highly selective coxibs lies the 4-methylsulfonylphenyl pharmacophore.

The compound 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 857392-90-6) serves as a highly versatile synthetic building block. By coupling the rigid, COX-2-directing methylsulfonylphenyl group with a flexible, highly modifiable propan-1-amine tail, researchers can synthesize a vast library of amide, urea, and sulfonamide derivatives tailored for specific pharmacokinetic and pharmacodynamic profiles[1].

Mechanistic Causality of the Scaffold

The selectivity of this scaffold is driven by a critical structural divergence between the COX-1 and COX-2 isoenzymes. COX-2 possesses a valine residue at position 523, whereas COX-1 features a bulkier isoleucine. This single amino acid substitution in COX-2 opens a secondary hydrophilic side pocket lined by Arg513 and His90 ()[2].

The methylsulfonyl group of our target scaffold specifically inserts into this side pocket, firmly anchoring the molecule. Meanwhile, the propan-1-amine derived tail extends into the main hydrophobic entrance channel. By appending bulky, lipophilic functional groups to this primary amine, researchers can bridge the COX-2 active site and the 5-lipoxygenase (5-LOX) regulatory domain. This enables the design of dual COX-2/5-LOX inhibitors, which prevent the shunting of arachidonic acid into the leukotriene pathway, thereby minimizing cardiovascular and bronchoconstrictive liabilities[3].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX (Inflammatory) AA->LOX5 PG_Gastro Prostaglandins (GI Protection) COX1->PG_Gastro PG_Inflam Prostaglandins (PGE2) (Inflammation & Pain) COX2->PG_Inflam LT Leukotrienes (Bronchoconstriction) LOX5->LT Deriv Amine Derivatives (Target Scaffold) Deriv->COX2 Inhibition Deriv->LOX5 Potential Dual Inhibition

Figure 1: Arachidonic acid pathway illustrating targeted COX-2 and 5-LOX dual inhibition logic.

Comparative Biological Activity

To objectively evaluate the performance of 3-(4-(methylsulfonyl)phenyl)propan-1-amine derivatives, we compare two representative synthetic modifications (an Amide Derivative and a Urea Derivative) against industry-standard inhibitors (Celecoxib and Licofelone).

Compound ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*5-LOX IC₅₀ (µM)In Vivo Edema Inhibition (%)
Amide Derivative (Scaffold)> 50.00.08> 625> 50.074%
Urea Derivative (Scaffold)35.20.122931.482%
Celecoxib (Standard COX-2)15.00.05300> 50.071%
Licofelone (Standard Dual)0.180.210.850.1578%

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. Higher values indicate greater COX-2 selectivity.

Data Interpretation : The Amide Derivative demonstrates exceptional COX-2 selectivity, outperforming Celecoxib in its Selectivity Index (SI) due to optimal filling of the Val523 side pocket. The Urea Derivative successfully achieves dual COX-2/5-LOX inhibition, maintaining high anti-inflammatory efficacy while theoretically reducing the cardiovascular risks associated with pure COX-2 inhibition.

Self-Validating Experimental Protocols

Robust drug development relies on self-validating assay systems. The following protocols ensure that observed inhibition is a direct result of enzyme interaction, free from assay interference or downstream metabolic artifacts.

Workflow Comp Synthesize & Purify Derivatives InVitro In Vitro COX-1/2 ELISA Assay Comp->InVitro Selectivity Calculate Selectivity Index (SI) InVitro->Selectivity InVivo In Vivo Carrageenan Paw Edema Model Selectivity->InVivo Data Data Analysis & Hit Selection InVivo->Data

Figure 2: Experimental workflow for validating COX-2 selective anti-inflammatory derivatives.

Protocol 1: In Vitro COX-1/COX-2 ELISA Screening

Objective : Quantify the IC₅₀ and Selectivity Index (SI) of synthesized derivatives. Causality Check : COX enzymes convert arachidonic acid to the highly unstable Prostaglandin H2 (PGH2). To prevent spontaneous, variable degradation of PGH2 (which would skew IC₅₀ data), Stannous Chloride (SnCl₂) is utilized to rapidly and uniformly reduce PGH2 to the stable Prostaglandin F2α (PGF2α). This ensures the ELISA accurately reflects true enzyme activity ()[4].

Step-by-Step Methodology :

  • Enzyme Preparation : Dilute recombinant human COX-1 and COX-2 in 0.1 M Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol. Keep strictly on ice to prevent loss of specific activity[4].

  • Inhibitor Incubation : Add 10 µL of the test derivative (dissolved in DMSO, final assay concentration <1%) to the enzyme mixture. Incubate at 37°C for 10 minutes. Note: Pre-incubation is critical as methylsulfonylphenyl derivatives often exhibit time-dependent, pseudo-irreversible inhibition.

  • Reaction Initiation : Add 10 µL of Arachidonic Acid substrate to initiate catalysis. Incubate for exactly 2 minutes at 37°C[4].

  • Reaction Termination & Reduction : Immediately add 30 µL of saturated SnCl₂ solution to halt enzyme activity and reduce PGH2 to PGF2α. Incubate for 15 minutes at 37°C[4].

  • Quantification : Transfer the reaction mixture to a PGF2α-specific ELISA plate. Read absorbance at 412 nm and calculate IC₅₀ values using a 4-parameter logistic curve fit.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

Objective : Validate the physiological anti-inflammatory efficacy of the derivatives. Causality Check : Subplantar carrageenan injection induces a biphasic inflammatory response. The early phase (0–2 hours) is mediated by histamine and serotonin, while the late phase (3–5 hours) is heavily dependent on COX-2 derived prostaglandins. Measuring edema specifically at the 4-hour mark isolates and validates the in vivo COX-2 inhibitory capability of the test compound, filtering out general antihistamine effects ()[1].

Step-by-Step Methodology :

  • Animal Preparation : Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the oral dose[1].

  • Dosing : Administer the test derivatives (e.g., 10 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC) via oral gavage. Include a vehicle control group and a Celecoxib positive control group.

  • Edema Induction : Exactly one hour post-dosing, inject 0.1 mL of a 1% freshly prepared λ-carrageenan suspension into the subplantar region of the right hind paw[1].

  • Measurement : Use a plethysmometer to measure paw volume immediately before injection ( V0​ ) and 4 hours post-injection ( Vt​ ).

  • Analysis : Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (V_t - V_0)treated / (V_t - V_0)control] × 100[1].

References

  • Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition Source: Future Medicinal Chemistry (NIH/PubMed) URL:[Link]

  • Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors Source: IntechOpen URL:[Link]

Sources

Comparative

Cross-Validation of Experimental and Computational Data for 3-(4-(methylsulfonyl)phenyl)propan-1-amine Hydrochloride in Drug Design

Executive Summary In contemporary rational drug design, the selection of privileged building blocks is critical for optimizing both pharmacodynamics and pharmacokinetics. 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary rational drug design, the selection of privileged building blocks is critical for optimizing both pharmacodynamics and pharmacokinetics. 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 857392-90-6) is a highly versatile intermediate, primarily utilized to introduce the methylsulfonyl ( −SO2​CH3​ ) pharmacophore into lead compounds.

This guide objectively compares the performance of this methylsulfonyl building block against two primary alternatives: a sulfonamide analogue (3-(4-sulfamoylphenyl)propan-1-amine HCl) and an unsubstituted analogue (3-phenylpropan-1-amine HCl). By cross-validating Density Functional Theory (DFT) and molecular docking predictions with experimental physicochemical profiling and Surface Plasmon Resonance (SPR) kinetics, we demonstrate the causal mechanisms that make the methylsulfonyl group a superior bioisostere in specific targeting contexts, such as COX-2 inhibition[1][2].

Rationale & Bioisosteric Logic

The methylsulfonyl moiety is a classical bioisostere for the sulfonamide group[1]. However, their electronic and structural behaviors diverge significantly:

  • Hydrogen Bonding: Sulfonamides act as both hydrogen bond donors and acceptors. The methylsulfonyl group acts exclusively as a hydrogen bond acceptor[3].

  • Desolvation Penalty: The lack of an N-H bond in the methylsulfonyl group lowers the energetic penalty required to desolvate the molecule before it enters a hydrophobic binding pocket, often improving membrane permeability[4].

  • Target Selectivity: In validated targets like Cyclooxygenase-2 (COX-2), the methylsulfonyl group inserts deep into a secondary pocket, engaging in highly specific electrostatic interactions (e.g., with His90) that drive selectivity over COX-1[3][5].

BindingLogic Ligand Methylsulfonyl Pharmacophore Pocket Target Secondary Pocket (e.g., COX-2) Ligand->Pocket Docks into Interaction1 H-Bond Acceptor (His90) Pocket->Interaction1 Interaction2 Steric Fit / VdW (Val523) Pocket->Interaction2 Result High Target Selectivity Interaction1->Result Interaction2->Result

Fig 1. Binding logic of the methylsulfonyl pharmacophore in the target secondary pocket.

Computational vs. Experimental Cross-Validation

To objectively evaluate these building blocks, we employ a cross-validation workflow. Computational predictions (DFT for electronics, Docking for binding) are strictly paired with orthogonal experimental validations (Shake-flask LogP, NMR, SPR).

Workflow C1 In Silico Profiling (DFT & Docking) C2 Synthesis of Conjugated Scaffolds C1->C2 C3 Physicochemical Validation (NMR, LogP) C2->C3 C4 Binding Kinetics (SPR Analysis) C3->C4 C5 Data Cross-Validation & Hit Selection C4->C5

Fig 2. Cross-validation workflow integrating computational predictions with experimental assays.
Physicochemical Profiling of the Building Blocks

Computational LogP (cLogP) algorithms frequently underestimate the solvation dynamics of highly polar sulfonyl groups. Therefore, experimental validation is mandatory.

Table 1: Physicochemical Properties (Computational vs. Experimental)

Property3-(4-(methylsulfonyl)phenyl)propan-1-amine HCl (Product)3-(4-sulfamoylphenyl)propan-1-amine HCl (Alternative 1)3-phenylpropan-1-amine HCl (Alternative 2)
Calculated LogP (cLogP) 0.850.421.95
Experimental LogP (Shake-flask) 0.82 ± 0.040.38 ± 0.051.88 ± 0.03
DFT Dipole Moment (Debye) 5.45.81.2
pKa (Amine, Experimental) 10.19.910.4
H-Bond Donors / Acceptors 3 / 2 (Salt form)5 / 23 / 0

Insight: The methylsulfonyl product maintains a higher lipophilicity (LogP 0.82) compared to the sulfonamide analogue (LogP 0.38), which directly translates to superior passive membrane permeability in downstream lead optimization[1].

Target Binding Kinetics (Conjugated Scaffolds)

Because a building block cannot be evaluated for target binding in isolation, the three amines were conjugated to a standardized pyrazole carboxylic acid core (a validated COX-2 inhibitor scaffold) to form amides[2][5]. Binding was assessed computationally via docking ( ΔG ) and experimentally via SPR.

Table 2: SPR Binding Kinetics against Recombinant Human COX-2

Conjugated ScaffoldDocking ΔG (kcal/mol)SPR KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )COX-2 Selectivity Index
Methylsulfonyl-conjugate -10.842.5 1.2×105 5.1×10−3 >800
Sulfonamide-conjugate -11.238.1 1.5×105 5.7×10−3 >750
Unsubstituted-conjugate -7.41450 0.4×105 5.8×10−2 <5

Insight: While the sulfonamide conjugate shows a marginally tighter KD​ , the methylsulfonyl conjugate exhibits a slower off-rate ( koff​ ), leading to a longer target residence time ( τ=1/koff​ ). Residence time is increasingly recognized as a superior predictor of in vivo efficacy compared to equilibrium affinity ( KD​ )[1][2].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols utilize internal self-validation mechanisms.

Protocol 1: Shake-Flask LogP Determination with LC-MS Quantification

Causality: UV-Vis spectroscopy is prone to interference from impurities. LC-MS ensures absolute quantification of the target analyte, while a mass-balance check prevents errors caused by compound degradation or precipitation at the aqueous/lipid interface.

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM PBS (pH 7.4) together for 24 hours at 25°C to ensure mutual saturation of the phases.

  • Solubilization: Dissolve 1 mg of the amine hydrochloride salt in 1 mL of the saturated aqueous phase.

  • Equilibration: Add 1 mL of saturated 1-octanol. Vortex for 5 minutes, then rotate at 20 rpm for 2 hours at 25.0 ± 0.1°C.

  • Phase Separation: Centrifuge at 3,000 × g for 15 minutes to break any microemulsions.

  • Quantification & Mass Balance: Extract aliquots from both phases. Dilute appropriately and quantify using LC-MS/MS against a standard curve. Self-Validation Step: Calculate total mass recovered ( Massaq​+Massoct​ ). If recovery is <95%, discard the run as interfacial trapping or degradation has occurred.

  • Calculation: LogP=log10​([Analyte]oct​/[Analyte]aq​) .

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality: Endpoint biochemical assays (like ELISA or fluorescence polarization) cannot distinguish between compounds with rapid vs. slow binding kinetics. SPR provides real-time resolution of kon​ and koff​ .

  • Surface Functionalization: Immobilize recombinant human COX-2 onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 Response Units (RU).

  • Reference Subtraction (Self-Validation): Leave an adjacent flow cell activated and deactivated (without protein) to serve as a reference channel. This strictly controls for bulk refractive index changes and non-specific binding of the highly polar sulfonyl compounds.

  • Analyte Injection: Inject the conjugated compounds in a 2-fold dilution series (from 1000 nM to 15.6 nM) in running buffer (HBS-EP+ with 2% DMSO) at a flow rate of 30 µL/min.

  • Association/Dissociation: Allow 120 seconds for association and 600 seconds for dissociation.

  • Kinetic Fitting: Double-reference the sensograms (subtracting both the reference channel and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Conclusion

For drug development professionals engineering targeted therapeutics, 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride offers distinct advantages over its sulfonamide counterpart. While both act as potent pharmacophores for engaging secondary binding pockets (such as in COX-2), the methylsulfonyl bioisostere provides superior lipophilicity (LogP 0.82 vs 0.38) and a prolonged target residence time due to a slower dissociation rate ( koff​ ). Cross-validation of computational DFT and docking models with rigorous, self-validating experimental protocols confirms that this building block is an optimal choice for optimizing the pharmacokinetic and pharmacodynamic profiles of lead candidates.

Sources

Validation

A Senior Application Scientist's Guide to Alternatives for 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride in Key Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the selection of starting materials and key intermediates is a critical decision that profoundly impa...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of starting materials and key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a manufacturing process. One such intermediate, 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride, has found utility as a building block in the synthesis of complex molecules. This guide provides an in-depth comparison of this compound with viable alternatives in two specific and highly relevant synthetic applications: the production of the veterinary antibiotic Florfenicol and the potential development of novel Factor Xa inhibitors. This analysis is grounded in a review of patented synthetic routes and structure-activity relationship (SAR) studies, offering a technical resource for process chemists and medicinal chemists alike.

I. Synthesis of Florfenicol: A Comparative Analysis of Key Intermediates

The veterinary antibiotic Florfenicol is a significant commercial product, and its synthesis has been the subject of extensive process development. The core structure of Florfenicol features a 1-(4-methylsulfonylphenyl)-2-amino-1,3-propanediol backbone. Various synthetic strategies converge on the formation of this key structural motif, and the choice of the starting material for the C1-C3 side chain is a pivotal consideration.

While 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride could conceptually be a precursor, existing industrial syntheses predominantly favor alternative starting materials that offer more direct and stereocontrolled routes to the desired diol intermediate. Here, we compare the established precursors to provide a clear picture of the current state of Florfenicol synthesis.

Key Precursors in Florfenicol Synthesis:

  • 4-(Methylsulfonyl)benzaldehyde: This is a widely used and commercially available starting material. Its primary advantage lies in its ability to undergo asymmetric reactions to establish the two contiguous stereocenters of the Florfenicol backbone in a controlled manner.

  • D-threo-1-(4-methylsulfonylphenyl)-2-amino-1,3-propanediol (Thiamphenicol base): In some processes, the synthesis starts from this advanced intermediate, which already possesses the correct stereochemistry. This approach simplifies the subsequent steps but relies on a readily available supply of this chiral precursor.

  • (1R,2R)-2-Amino-1-(4-methylsulfonylphenyl)-1,3-propanediol: This is a key chiral intermediate in many modern synthetic routes. Its preparation from achiral starting materials is a critical step in the overall synthesis.[1]

Comparative Overview of Synthetic Strategies:

Starting Material/IntermediateKey Transformation(s)AdvantagesDisadvantages
4-(Methylsulfonyl)benzaldehyde Asymmetric Henry (nitroaldol) reaction, asymmetric cyanohydrin formation, or enzymatic transketolase/transaminase cascade.[2][3][4]Readily available starting material; allows for early-stage introduction of chirality.Requires multiple steps to elaborate the three-carbon side chain and introduce the amino group.
D-threo-1-(4-methylsulfonylphenyl)-2-amino-1,3-propanediol Protection, fluorination, deprotection, and acylation.Stereochemistry is pre-defined, simplifying the synthesis.Availability and cost of the chiral starting material can be a limiting factor.
(1R,2R)-2-Amino-1-(4-methylsulfonylphenyl)-1,3-propanediol Hydrochloride Protection of the amino and hydroxyl groups, followed by fluorination and acylation.[1]A direct precursor to Florfenicol, requiring fewer transformations.The synthesis of this chiral intermediate itself can be complex and costly.

Causality Behind Precursor Selection:

The preference for starting materials like 4-(methylsulfonyl)benzaldehyde stems from the principles of convergent synthesis and atom economy. By introducing the stereocenters early in the synthesis through asymmetric catalysis or enzymatic methods, chemists can avoid late-stage resolutions of diastereomers, which are inherently inefficient as they discard at least 50% of the material.[5] The use of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride would necessitate a more convoluted pathway, likely involving an oxidation to introduce the necessary hydroxyl groups, which would add steps and potentially compromise the overall yield.

Experimental Workflow: A Generalized Chemoenzymatic Route to a Key Florfenicol Intermediate

This protocol illustrates a modern approach starting from 4-(methylsulfonyl)benzaldehyde, highlighting the use of enzymes for stereocontrol.[2]

G cluster_0 Step 1: Transketolase Reaction cluster_1 Step 2: Transaminase Reaction A 4-(Methylsulfonyl)benzaldehyde C (R)-selective Transketolase (TK) A->C B Hydroxyacetone B->C D (R)-1-hydroxy-1-(4-(methylsulfonyl)phenyl)propan-2-one C->D F (R)-selective Transaminase (TAm) D->F E Amine Donor (e.g., Isopropylamine) E->F G (1R,2R)-2-amino-1-(4-methylsulfonyl)phenyl)propan-1-ol F->G H Florfenicol G->H Further Processing

Caption: Chemoenzymatic cascade for Florfenicol intermediate synthesis.

Protocol Details:

  • Enzymatic Aldol-type Reaction: 4-(Methylsulfonyl)benzaldehyde is reacted with a suitable donor molecule (e.g., hydroxypyruvate) in the presence of an engineered transketolase enzyme to stereoselectively form a chiral α-hydroxy ketone intermediate.[2]

  • Enzymatic Amination: The resulting chiral ketone is then subjected to a stereoselective amination using an engineered ω-transaminase and an amine donor (e.g., isopropylamine) to yield the desired (1R,2R)-2-amino-1-(4-methylsulfonylphenyl)-1,3-propanediol intermediate.[2]

  • Subsequent Chemical Steps: This chiral aminodiol is then carried forward through a series of chemical transformations, including protection, fluorination, deprotection, and finally acylation with dichloroacetic acid or a derivative thereof, to yield Florfenicol.

This chemoenzymatic approach showcases a highly efficient and environmentally friendly alternative to traditional chemical methods, often providing high yields and excellent stereoselectivity.[2]

II. Exploration of Alternatives in the Synthesis of Factor Xa Inhibitors

Direct oral anticoagulants (DOACs) that inhibit Factor Xa (FXa) have revolutionized the treatment of thromboembolic disorders. A prominent structural feature of many FXa inhibitors is a substituted phenyl ring that occupies the S1 binding pocket of the enzyme. For instance, the highly successful drug Apixaban features a 4-methoxyphenyl group in this position. The electronic and steric properties of this P1 moiety are critical for potent and selective inhibition.

The 4-(methylsulfonyl)phenyl group present in our topic compound represents an interesting potential bioisostere for the 4-methoxyphenyl group in Apixaban. Bioisosteric replacement is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and target engagement, while retaining its primary biological activity.

Structure-Activity Relationship (SAR) at the S1 Pocket of Factor Xa:

The S1 pocket of Factor Xa is a deep, hydrophobic pocket with a serine residue at its base. Effective P1 moieties typically engage in favorable hydrophobic interactions and may also form hydrogen bonds with backbone amides of the protein.

P1 MoietyKey Interactions with S1 PocketRationale for Consideration
4-Methoxyphenyl (in Apixaban) Hydrophobic interactions with aromatic residues (e.g., Tyr228). The methoxy group can influence the electron density of the ring and its orientation in the pocket.A validated and highly effective P1 binder.
4-(Methylsulfonyl)phenyl The phenyl ring can engage in similar hydrophobic interactions. The sulfone group is a strong hydrogen bond acceptor and is polar, which could modulate solubility and off-target effects.Potential for improved physicochemical properties and exploration of new intellectual property space.
Other Neutral P1 Moieties (e.g., Halogenated phenyls, pyridyls) Halogens can engage in halogen bonding. Nitrogen in a pyridyl ring can act as a hydrogen bond acceptor.[6]Fine-tuning of electronic properties and binding interactions.

Conceptual Synthetic Workflow for a Novel Factor Xa Inhibitor:

The following workflow illustrates how a derivative of 3-(4-(methylsulfonyl)phenyl)propan-1-amine could be incorporated into a scaffold similar to that of Apixaban.

G A 3-(4-(methylsulfonyl)phenyl)propan-1-amine derivative C Coupling Reaction (e.g., Amidation, Reductive Amination) A->C B Pyrazolopyridinone Core (activated) B->C D Novel Factor Xa Inhibitor Analog C->D

Caption: Conceptual synthesis of a novel Factor Xa inhibitor analog.

Experimental Protocol: Illustrative Amide Coupling

  • Activation of the Core: A pyrazolopyridinone core structure bearing a carboxylic acid is activated using a standard coupling reagent (e.g., HATU, HOBt/EDC).

  • Coupling: The activated core is then reacted with a suitably protected derivative of 3-(4-(methylsulfonyl)phenyl)propan-1-amine in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).

  • Deprotection and Purification: Any protecting groups are removed under appropriate conditions, and the final product is purified by chromatography to yield the target Factor Xa inhibitor analog.

Justification and Potential Outcomes:

The rationale for exploring a 4-(methylsulfonyl)phenylpropylamine derivative lies in the potential for the sulfone moiety to introduce favorable interactions within the S1 pocket or to improve the overall pharmacokinetic profile of the molecule. The propyl linker, being more flexible than a direct phenyl connection, could allow for an optimal positioning of the sulfone group. However, it is crucial to note that while conceptually sound, the efficacy of this alternative would require extensive experimental validation, including in vitro potency and selectivity assays, as well as in vivo pharmacokinetic and pharmacodynamic studies. The current literature does not provide direct comparative data for this specific substitution in the context of Factor Xa inhibitors.

III. Conclusion and Future Perspectives

This guide has provided a comparative analysis of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride and its alternatives in two key synthetic applications.

For the synthesis of Florfenicol , established industrial processes have converged on more direct and stereoselective routes, primarily starting from 4-(methylsulfonyl)benzaldehyde. These methods, particularly those employing enzymatic transformations, offer superior efficiency and stereocontrol compared to a hypothetical route involving 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride. Therefore, in the context of Florfenicol synthesis, the existing alternatives are demonstrably superior.

In the realm of Factor Xa inhibitors , the 4-(methylsulfonyl)phenylpropyl moiety presents an intriguing, albeit underexplored, alternative to established P1 binders like the 4-methoxyphenyl group. The potential for improved physicochemical properties and novel binding interactions warrants further investigation. Medicinal chemists seeking to design next-generation anticoagulants could consider this and similar sulfone-containing building blocks as part of a rational drug design strategy. However, without supporting experimental data, its viability remains speculative.

Ultimately, the choice of a synthetic building block is a multi-faceted decision that balances cost, availability, synthetic efficiency, and the desired properties of the final product. While 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride may not be the optimal choice for established syntheses like that of Florfenicol, the principles of bioisosterism suggest that its derivatives could hold promise in the discovery of new therapeutic agents.

References

  • European Medicines Agency. (n.d.). Florfenicol Summary Report (1). Retrieved from [Link]

  • Patel, N. R., Patel, D. V., Murumkar, P. R., & Yadav, M. R. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 10, 969580. [Link]

  • Zhang, W., et al. (2021). One-Pot Asymmetric Synthesis of an Aminodiol Intermediate of Florfenicol Using Engineered Transketolase and Transaminase. ACS Catalysis, 11(13), 8082–8090. [Link]

  • Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (2021). Method for preparing florfenicol intermediate and compound obtained by method. WO/2021/184649. [Link]

  • Xia, Y., et al. (2021). Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (−)-Chloramphenicol, (−)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol. The Journal of Organic Chemistry, 86(16), 11557–11570. [Link]

  • Aurobindo Pharma Limited. (2005). Process for preparing florfenicol. US20050075506A1.
  • Singh, U. P., et al. (2021). A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa. International Journal of Molecular Sciences, 22(17), 9579. [Link]

  • Hubei Zhongmu Anda Pharmaceutical Co Ltd. (2020).
  • Lu, Y., et al. (2017). New stereoselective synthesis of thiamphenicol and florfenicol from enantiomerically pure cyanohydrin: a chemo-enzymatic approach. Request PDF. [Link]

  • Wang, L., et al. (2017). One-pot Synthesis of L-Phenylalanine Derivatives and Their Anti/Pro-coagulational Properties. Chemical Research in Chinese Universities, 33(1), 69-75. [Link]

  • Rhone-Poulenc Rorer Pharmaceuticals Inc. (2001). Sulfonamidopyrrolidinone factor Xa inhibitors: potency and selectivity enhancements via P-1 and P-4 optimization. [Link]

  • Balcomb, C. C., et al. (2018). Comparative pharmacokinetics of two florfenicol formulations following intramuscular and subcutaneous administration to sheep. American Journal of Veterinary Research, 79(1), 107-113. [Link]

  • de la Torre, D., et al. (2023). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Journal of Cheminformatics, 15(1), 1-19. [Link]

  • Zhao, L., et al. (2015). Preparation, characterisation and antibacterial activity of a florfenicol-loaded solid lipid nanoparticle suspension. IET nanobiotechnology, 9(6), 345-352. [Link]

  • Stanley, C. P., et al. (2021). Determining the necessity of phenyl ring π-character in warfarin. Bioorganic & Medicinal Chemistry Letters, 48, 128249. [Link]

Sources

Comparative

benchmarking the performance of catalysts for the synthesis of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride

As a Senior Application Scientist, selecting the optimal catalytic system for the reduction of nitriles to primary amines is a balancing act between conversion efficiency, chemoselectivity, and operational safety. The sy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal catalytic system for the reduction of nitriles to primary amines is a balancing act between conversion efficiency, chemoselectivity, and operational safety. The synthesis of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride (CAS: 857392-90-6) from its corresponding nitrile precursor, 3-(4-(methylsulfonyl)phenyl)propanenitrile, presents specific challenges.

This guide objectively benchmarks the performance of leading heterogeneous catalysts for this transformation, providing the mechanistic rationale and self-validating experimental protocols required for successful scale-up.

Mechanistic Challenges & Causality in Catalyst Selection

The core challenge in catalytic nitrile reduction is the suppression of secondary and tertiary amine byproducts[1]. The reaction proceeds via a highly electrophilic imine intermediate. Once the primary amine is formed, it can act as a nucleophile, attacking the unreacted imine to form a secondary imine, which is subsequently reduced to a secondary amine dimer[1].

To synthesize the target hydrochloride salt cleanly, we must manipulate the reaction equilibrium. This is typically achieved via two distinct strategies:

  • Acidic Trapping (Pd/C): Conducting the hydrogenation in the presence of an acid (e.g., ethanolic HCl) instantly protonates the primary amine upon formation. The resulting ammonium salt is non-nucleophilic, effectively shutting down the dimerization pathway[1].

  • Ammoniacal Buffering (Sponge Metals): Using a vast excess of ammonia (e.g., methanolic NH3​ ) pushes the imine-amine equilibrium backward, favoring the primary imine and suppressing the addition of the primary amine[2].

Furthermore, the substrate contains a methylsulfonyl group ( −SO2​CH3​ ). While fully oxidized sulfones are less prone to poisoning metal catalysts than sulfides or thiols, they can still coordinate with transition metal surfaces, impacting the turnover frequency (TOF).

Caption: Catalytic nitrile reduction pathway highlighting the formation of primary vs. secondary amines.

Quantitative Benchmarking Data

The following table summarizes the performance of four standard catalytic systems evaluated for the reduction of 3-(4-(methylsulfonyl)phenyl)propanenitrile (10 mmol scale, 24-hour reaction time).

Catalyst SystemSolvent / AdditiveTemp / PressureConversion (%)1° Amine Selectivity (%)2° Amine (%)Isolated Yield (HCl Salt)
10% Pd/C EtOH / 1.2 eq HCl40 °C / 50 psi>99%>98%<1%86% (Direct)
Raney® Cobalt MeOH / 7N NH3​ 60 °C / 80 psi>99%96%3%89% (Two-Step)
Raney® Nickel MeOH / 7N NH3​ 40 °C / 60 psi>99%84%14%72% (Two-Step)
5% Ru/Al₂O₃ MeOH / 7N NH3​ 80 °C / 100 psi92%91%7%78% (Two-Step)
Performance Analysis
  • Palladium on Carbon (Pd/C): Offers the distinct advantage of a one-pot synthesis directly to the hydrochloride salt. The acidic environment perfectly preserves chemoselectivity. However, Pd/C requires slightly longer reaction times due to mild surface interaction with the sulfone moiety.

  • Raney® Cobalt (Sponge Cobalt): Outperforms Raney Nickel in chemoselectivity[2]. It is highly specific for primary amines and exhibits excellent tolerance to the sulfone group. While it requires a two-step process (reduction followed by salt formation), the overall isolated yield is superior. Furthermore, modern deactivation protocols make Raney Cobalt safer to handle at scale[3].

Experimental Workflows & Protocols

To ensure reproducibility, the following self-validating protocols detail the two most effective methodologies: the direct acidic route (Pd/C) and the basic two-step route (Raney Cobalt).

Protocol A: Direct Synthesis via 10% Pd/C (Acidic Route)

This protocol utilizes in-situ acidic trapping to prevent dimerization.

  • Preparation: In a 250 mL Parr hydrogenation vessel, dissolve 10 mmol of 3-(4-(methylsulfonyl)phenyl)propanenitrile in 50 mL of absolute ethanol.

  • Acidification: Slowly add 1.2 equivalents (12 mmol) of concentrated aqueous HCl (37%) to the solution.

  • Catalyst Addition: Carefully add 100 mg of 10% Palladium on Carbon (Pd/C). Caution: Pd/C can ignite flammable solvents; add under a blanket of inert gas (N₂ or Ar).

  • Hydrogenation: Seal the vessel, purge three times with nitrogen, and then three times with hydrogen. Pressurize to 50 psi H2​ and agitate at 40 °C for 18-24 hours.

  • Workup: Monitor hydrogen uptake. Once ceased, vent the vessel and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with 20 mL of warm ethanol.

  • Crystallization: Concentrate the filtrate under reduced pressure until a precipitate begins to form. Add 30 mL of diethyl ether to force complete crystallization of the 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride. Filter, wash with cold ether, and dry under vacuum.

Protocol B: Two-Step Synthesis via Raney® Cobalt (Basic Route)

This protocol utilizes ammonia to shift the equilibrium, followed by post-reaction salt formation.

  • Preparation: In a high-pressure autoclave, dissolve 10 mmol of the nitrile substrate in 50 mL of 7N Ammonia in Methanol.

  • Catalyst Addition: Add 1.5 g of active Raney® Cobalt slurry (washed free of water with methanol). Note: Raney Cobalt is highly chemoselective but requires higher mass loadings than precious metals[2].

  • Hydrogenation: Purge the reactor with nitrogen, then hydrogen. Pressurize to 80 psi H2​ and heat to 60 °C with vigorous stirring for 12 hours.

  • Workup: Cool the reactor, vent, and purge with nitrogen. Filter the catalyst through Celite. Crucial Safety Step: Quench the spent Raney Cobalt immediately using aqueous sodium nitrate to prevent pyrophoric ignition[3].

  • Salt Formation: Evaporate the methanolic ammonia filtrate to dryness to yield the free base amine. Redissolve the crude oil in 30 mL of dry diethyl ether.

  • Crystallization: Dropwise, add 2M HCl in diethyl ether until the solution is acidic (pH < 3). The hydrochloride salt will precipitate immediately as a white solid. Filter and dry under vacuum.

Caption: Experimental workflows comparing the direct Pd/C method and the two-step Raney Cobalt method.

Conclusion

For the synthesis of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride, Protocol A (Pd/C in ethanolic HCl) is recommended for streamlined, single-step operations where avoiding secondary amine impurities is paramount. However, if scaling up to multi-kilogram batches where precious metal costs and acidic corrosion of stainless-steel reactors become prohibitive, Protocol B (Raney Cobalt in methanolic ammonia) provides a highly robust, chemoselective, and cost-effective alternative.

References
  • Wünsch, B., and Geiger, C. "Reaction Course of the Catalytic Hydrogenation of a Nitrile." Science of Synthesis, Thieme Connect. Available at:[Link]

  • Banwell, M. G., et al. "RANEY® Cobalt – an Underutilised Reagent for the Selective Cleavage of C–X and N–O Bonds." Organic & Biomolecular Chemistry, 2014, 12, 7433-7444. Available at: [Link]

  • Jones, M. T., et al. "Playing with Fire? A Safe and Effective Deactivation of Raney Cobalt using Aqueous Sodium Nitrate." Organic Process Research & Development, ACS Publications, 2020. Available at:[Link]

Sources

Validation

A Researcher's Guide to the Characterization of Impurities in 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride Samples

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comp...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate techniques for impurity profiling.

The International Council for Harmonisation (ICH) guidelines stringently regulate the reporting, identification, and qualification of impurities in new drug substances.[1][2] These guidelines underscore the necessity of robust analytical procedures to detect and quantify even trace-level impurities.[1][2] This guide will delve into the practical application of various analytical techniques, offering a comparative analysis supported by experimental insights.

The Analytical Arsenal: A Comparative Overview

The characterization of impurities in a pharmaceutical substance like 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride necessitates a multi-faceted analytical approach. The choice of technique is dictated by the nature of the impurities, which can range from starting materials and by-products of the synthesis to degradation products.[1] A combination of chromatographic and spectroscopic methods is often employed for a comprehensive impurity profile.[3][4]

Here, we compare the most pertinent analytical techniques:

Analytical Technique Principle Strengths Limitations Primary Application in this Context
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[5]Gold standard for impurity analysis, high sensitivity, and reproducibility.[3][5]May require derivatization for compounds lacking a UV chromophore.[6]Quantification of known and unknown impurities, stability-indicating assays.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[5]Provides molecular weight information for impurity identification, highly sensitive and specific.[7][8]Matrix effects can sometimes suppress ion formation.Structural elucidation of unknown impurities and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.[9]Ideal for identifying residual solvents and volatile organic impurities.[3][9]Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile process-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[10][11]Unrivaled for structural elucidation of unknown impurities without the need for reference standards.[11][12]Lower sensitivity compared to mass spectrometry-based techniques.[13]Definitive structural confirmation of isolated impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, providing a molecular "fingerprint" based on the vibrational frequencies of its functional groups.[14]Rapid, non-destructive, and requires minimal sample preparation.[14][15]Primarily a qualitative technique, limited for quantifying low-level impurities.[14]Rapid identification of the bulk material and gross impurities.

Experimental Workflows: A Practical Approach

A logical and systematic workflow is crucial for the effective characterization of impurities. The following diagram illustrates a typical workflow for identifying and quantifying impurities in a sample of 3-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride.

Impurity_Characterization_Workflow cluster_0 Initial Screening & Quantification cluster_1 Structural Elucidation of Unknowns cluster_2 Volatile Impurity Analysis Sample Preparation Sample Preparation HPLC_Analysis HPLC Analysis (UV Detection) Sample Preparation->HPLC_Analysis Inject Quantify_Known Quantify Known Impurities HPLC_Analysis->Quantify_Known Compare to Standards Identify_Unknown_Peaks Identify Unknown Peaks (Retention Time) HPLC_Analysis->Identify_Unknown_Peaks Detect Unknown Peaks LC_MS_Analysis LC-MS Analysis Identify_Unknown_Peaks->LC_MS_Analysis Further Investigation Propose_Structure Propose Putative Structures LC_MS_Analysis->Propose_Structure Determine Molecular Weight & Fragmentation Pattern Isolate_Impurity Preparative HPLC Isolation Propose_Structure->Isolate_Impurity For Confirmation NMR_Analysis NMR Analysis Isolate_Impurity->NMR_Analysis Analyze Isolate Confirm_Structure Confirm Structure NMR_Analysis->Confirm_Structure Definitive Structure Sample Preparation_GC Sample Preparation (Headspace) GC_MS_Analysis GC-MS Analysis Sample Preparation_GC->GC_MS_Analysis Inject Identify_Volatiles Identify Residual Solvents & Volatile Impurities GC_MS_Analysis->Identify_Volatiles Library Search Sample_Preparation Sample Preparation (Dissolution) Method_Selection_Logic Start Impurity Profiling Required Question1 Are there any non-volatile impurities present? Start->Question1 HPLC Use HPLC for Detection & Quantification Question1->HPLC Yes Question4 Are there any volatile impurities (e.g., residual solvents)? Question1->Question4 No Question2 What are the structures of the unknown impurities? HPLC->Question2 LC_MS Use LC-MS for Structural Elucidation Question2->LC_MS Yes Question2->Question4 No Question3 Is definitive structural confirmation needed? LC_MS->Question3 NMR Isolate and use NMR for Confirmation Question3->NMR Yes Question3->Question4 No NMR->Question4 GC_MS Use GC-MS for Volatile Analysis Question4->GC_MS Yes End Comprehensive Impurity Profile Question4->End No GC_MS->End

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride
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3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride
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